2-(2-cyanophenyl)acetic acid
Description
The exact mass of the compound (2-Cyanophenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyanophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHZKPQKYARBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171959 | |
| Record name | (2-Cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18698-99-2 | |
| Record name | 2-Cyanobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18698-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018698992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-cyanophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYANOPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV82PCF67H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-cyanophenyl)acetic acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural information of 2-(2-cyanophenyl)acetic acid, a molecule of interest in synthetic chemistry and potentially in drug discovery. This document collates available data on its physicochemical characteristics, and outlines generalized experimental protocols for its synthesis, purification, and analysis.
Core Chemical and Physical Properties
This compound, also known by its IUPAC name (2-cyanophenyl)acetic acid, is a solid organic compound.[1][2] Its chemical structure consists of a phenyl ring substituted with a cyanomethyl group and a carboxylic acid group at the ortho position. This arrangement of functional groups makes it a versatile building block in organic synthesis.
A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 18698-99-2 | [3] |
| Molecular Formula | C₉H₇NO₂ | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Appearance | White to yellow to gray to brown solid | [2] |
| Melting Point | 122-123 °C | |
| Boiling Point | 334 °C (predicted) | |
| Density | 1.26 g/cm³ (predicted) | |
| pKa | 3.99 ± 0.10 (predicted) | |
| Purity | 95% | [2] |
Structural Identifiers:
-
IUPAC Name: (2-cyanophenyl)acetic acid[2]
-
InChI: 1S/C9H7NO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5H2,(H,11,12)[2]
-
InChI Key: QLHZKPQKYARBGT-UHFFFAOYSA-N[2]
-
SMILES: O=C(O)Cc1ccccc1C#N
Experimental Protocols
Synthesis: Hydrolysis of 2-(2-cyanomethyl)benzonitrile
A plausible synthetic route to this compound is the selective hydrolysis of the corresponding dinitrile, 2-(2-cyanomethyl)benzonitrile. A general procedure for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is as follows:
Materials:
-
2-(2-cyanomethyl)benzonitrile
-
Concentrated Sulfuric Acid
-
Water
-
5-L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
Procedure:
-
In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1150 mL of water and 840 mL of concentrated sulfuric acid.
-
To this solution, add the starting nitrile (e.g., 6 moles of benzyl cyanide as a reference).[4]
-
Heat the mixture to reflux with continuous stirring for approximately three hours.[4]
-
After the reaction is complete, cool the mixture and pour it into 2 L of cold water.
-
Stir the resulting mixture to prevent the formation of a solid mass and then filter to collect the crude product.[4]
Purification: Recrystallization and Column Chromatography
The crude this compound can be purified by standard techniques such as recrystallization or silica gel column chromatography.
Recrystallization:
-
Wash the crude product with hot water to remove water-soluble impurities.[4]
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent. Potential solvents could include ethanol, ethyl acetate, or a mixture of organic solvents with hexane or heptane as an anti-solvent.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[5]
-
Prepare a silica gel column packed with a non-polar solvent system (e.g., a mixture of ethyl acetate and dichloromethane).[5]
-
Load the dissolved product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.[5]
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[5]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of this compound. A general protocol is described below:
-
Column: A reverse-phase column, such as a C8 or C18, is appropriate for this analysis.[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or trifluoroacetic acid) is typically used.[7] For mass spectrometry detection, a volatile acid like formic acid should be substituted for phosphoric acid.[7]
-
Detection: UV detection at a wavelength where the aromatic system absorbs, likely around 254 nm, would be effective.
-
Flow Rate: A standard analytical flow rate of 1.0 mL/min is a common starting point.[8]
Spectroscopic Data
Detailed spectroscopic data for this compound is available in specialized databases such as SpectraBase, which may require a subscription for full access to the spectra.[9][10] Based on the chemical structure, the following spectral features are expected:
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the phenyl ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton. The aromatic signals would likely appear as a multiplet in the region of 7-8 ppm. The methylene protons would likely appear as a singlet around 3.5-4.0 ppm. The carboxylic acid proton signal would be downfield, typically above 10 ppm, and may be broad.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The nitrile carbon would appear in the range of 115-125 ppm. The aromatic carbons would have signals between 120-140 ppm, and the methylene carbon would be the most upfield signal (around 40 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp C≡N stretching absorption for the nitrile group would be expected around 2220-2260 cm⁻¹. A strong C=O stretching band for the carboxylic acid would be present around 1700-1725 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.16 g/mol ). Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and other fragments characteristic of the substituted benzene ring.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities or signaling pathways associated with this compound. Its structural isomer, 2-(4-cyanophenyl)acetic acid, has been identified as a linker for proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of target proteins.[11][12] This suggests that derivatives of cyanophenylacetic acids may have applications in the development of novel therapeutics.
Further research is required to elucidate any potential biological effects and mechanisms of action of this compound and its derivatives. The presence of the nitrile and carboxylic acid functional groups makes it a candidate for further chemical modification to explore its pharmacological potential.
Visualizations
To aid in the conceptualization of the experimental processes, the following diagrams illustrate a typical workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
Caption: A typical workflow for the HPLC analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 18698-99-2 [sigmaaldrich.com]
- 3. 18698-99-2|this compound|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2-Cyanophenyl)acetic acid | SIELC Technologies [sielc.com]
- 8. HPLC Determination of Cyanoacetic Acid on Primesep SB Column | SIELC Technologies [sielc.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Physicochemical Characteristics of 2-(2-Cyanophenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(2-cyanophenyl)acetic acid (CAS No: 18698-99-2). The information presented herein is intended to support research, synthesis, and drug development activities by providing key data points, experimental protocols, and workflow visualizations.
Core Physicochemical Properties
This compound is a solid compound appearing as a light brown to gray or white to yellow-brown solid. It is characterized by the presence of both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group, making it a valuable intermediate in organic synthesis.
Data Presentation: Summary of Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Melting Point | 122-123 °C | [1] |
| Boiling Point | 334 °C | [1] |
| Density | 1.26 g/cm³ | [1] |
| pKa (Predicted) | 3.99 ± 0.10 | [1] |
| Flash Point | 156 °C | [1] |
| Appearance | Light brown to gray solid | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
| CAS Number | 18698-99-2 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
A common and effective method for synthesizing phenylacetic acids is the acid-catalyzed hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile) precursor.[2][3] This protocol is adapted for the synthesis of this compound from 2-cyanobenzyl cyanide.
Materials:
-
2-Cyanobenzyl cyanide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
5-L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, carefully mix approximately 1150 mL of deionized water and 840 mL of concentrated sulfuric acid.
-
Addition of Reactant: To this acidic solution, add the 2-cyanobenzyl cyanide precursor.
-
Hydrolysis: Heat the mixture under reflux while stirring continuously for a minimum of three hours to ensure complete hydrolysis of both nitrile groups.
-
Precipitation: After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water. Stir the diluted mixture to ensure the product precipitates as fine crystals rather than a solid mass.
-
Isolation: Isolate the crude this compound by filtration.
-
Purification: Wash the crude product with hot water several times. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the final, high-purity compound.
Reverse-phase HPLC is a standard method for assessing the purity and concentration of this compound.[4] This protocol outlines a general procedure applicable for its analysis.[5][6][7]
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particles)[5]
-
Acetonitrile (HPLC grade)
-
Deionized Water (HPLC grade)
-
Phosphoric acid (H₃PO₄) or Formic Acid for MS-compatibility[6]
-
Sample of this compound, accurately weighed and dissolved in a suitable solvent (e.g., 75:20:5 water:acetonitrile:methanol)[5]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a 75:25 mixture of 20 mM phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[5] The mobile phase should be filtered and degassed.
-
System Equilibration: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[5] Maintain a constant column temperature, for instance, at 35 °C.[5]
-
Sample Injection: Inject a defined volume (e.g., 5 µL) of the prepared sample solution onto the column.[5]
-
Detection: Monitor the elution of the compound using a UV detector set to an appropriate wavelength, such as 215 nm.[5]
-
Data Analysis: The purity of the sample is determined by integrating the peak area of the analyte and any impurities. Quantification can be performed by comparing the peak area to that of a standard of known concentration.
Mandatory Visualizations
The following diagrams illustrate standardized workflows for the synthesis and analysis of this compound.
Spectral Data Characteristics
While raw spectra require direct analysis, the key expected signals for this compound based on its structure are described below. These serve as a reference for researchers confirming the identity of the synthesized compound.
¹H NMR Spectroscopy:
-
Aromatic Protons: Expect complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the four protons on the benzene ring.
-
Methylene Protons (-CH₂-): A singlet should appear, likely in the range of 3.6-4.0 ppm, for the two protons of the acetic acid methylene group.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.
-
Nitrile Carbon (-C≡N): A signal around 115-125 ppm.
-
Aromatic Carbons: Multiple signals in the 120-140 ppm range.
-
Methylene Carbon (-CH₂-): A signal typically in the 35-45 ppm range.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹.[8]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[8]
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
References
- 1. 18698-99-2|this compound|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. (2-Cyanophenyl)acetic acid | SIELC Technologies [sielc.com]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
An In-depth Technical Guide to the Synthesis of 2-(2-Cyanophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 2-(2-cyanophenyl)acetic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details experimental protocols, presents comparative quantitative data, and includes visualizations of the synthetic routes to facilitate understanding and replication.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its bifunctional nature, featuring both a carboxylic acid and a nitrile group on a phenylacetic acid scaffold, allows for diverse chemical transformations. This guide explores two robust and well-documented synthetic strategies: the hydrolysis of 2-cyanophenylacetonitrile and the cyanation of 2-bromophenylacetic acid.
Pathway 1: Hydrolysis of 2-Cyanophenylacetonitrile
This pathway offers a direct and efficient route to the target molecule from a readily available precursor, 2-cyanophenylacetonitrile (also known as homophthalonitrile). The synthesis involves two main stages: the preparation of the dinitrile starting material and its subsequent hydrolysis.
Workflow for Pathway 1
Diagram of the two-stage synthesis of this compound via hydrolysis.
Quantitative Data Summary for Pathway 1
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Dinitrile Synthesis | 2-Chlorobenzyl chloride, Sodium Cyanide | Tetrabutylammonium bromide (TBAB) | Toluene | 100 | 4-6 | ~85-95 |
| 2. Hydrolysis | 2-Cyanophenylacetonitrile | Sulfuric acid, Water | - | Reflux | 3-5 | ~80-90 |
Detailed Experimental Protocols for Pathway 1
Stage 1: Synthesis of 2-Cyanophenylacetonitrile from 2-Chlorobenzyl Chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium cyanide (2.2 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Solvent Addition: Add toluene to the flask.
-
Reactant Addition: Heat the mixture to 100°C with vigorous stirring. Add a solution of 2-chlorobenzyl chloride (1.0 eq) in toluene dropwise from the dropping funnel over 1 hour.
-
Reaction: Maintain the reaction mixture at 100°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-cyanophenylacetonitrile as a crude product, which can be purified further by recrystallization or column chromatography.
Stage 2: Hydrolysis of 2-Cyanophenylacetonitrile to this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place 2-cyanophenylacetonitrile (1.0 eq).
-
Acid Addition: Carefully add a mixture of concentrated sulfuric acid (3 volumes) and water (2 volumes) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by observing the dissolution of the nitrile and the formation of a new solid upon cooling a small aliquot.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with stirring. The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to afford the pure acid.[1]
Pathway 2: Cyanation of 2-Bromophenylacetic Acid
This pathway involves the direct introduction of a cyano group onto a pre-functionalized phenylacetic acid derivative. Modern palladium-catalyzed cross-coupling reactions offer a mild and efficient alternative to the classical Rosenmund-von Braun reaction.
Workflow for Pathway 2
Diagram of the palladium-catalyzed cyanation of 2-bromophenylacetic acid.
Quantitative Data Summary for Pathway 2
| Step | Reactant | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-Catalyzed Cyanation | 2-Bromophenylacetic acid | K₄[Fe(CN)₆], Pd(OAc)₂, Phosphine Ligand, Na₂CO₃ | DMAc | 120-140 | 12-24 | ~70-85 |
Note: Yields are estimated based on similar transformations reported in the literature for aryl bromides.[2][3][4][5]
Detailed Experimental Protocol for Pathway 2
Palladium-Catalyzed Cyanation of 2-Bromophenylacetic Acid
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromophenylacetic acid (1.0 eq), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous dimethylacetamide (DMAc) to the reaction mixture under the inert atmosphere.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 120-140°C with stirring for 12-24 hours. Monitor the reaction progress by HPLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.[2][3][4][5]
Conclusion
Both presented pathways offer viable routes to this compound. The choice of synthesis will depend on the availability of starting materials, scale of the reaction, and the desired purity of the final product. Pathway 1 is a more classical and potentially more cost-effective route for large-scale synthesis, provided the dinitrile precursor is accessible. Pathway 2, utilizing modern cross-coupling chemistry, offers milder reaction conditions and may be more suitable for laboratory-scale synthesis and for substrates with sensitive functional groups. Researchers and development professionals are encouraged to evaluate both methods based on their specific needs and laboratory capabilities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
spectral data analysis of 2-(2-cyanophenyl)acetic acid (NMR, IR, MS)
This technical guide provides a comprehensive overview of the spectral analysis of 2-(2-cyanophenyl)acetic acid, a molecule of interest in chemical research and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for researchers and scientists.
Molecular Structure and Overview
This compound is an organic compound with the chemical formula C₉H₇NO₂. Its structure consists of a benzene ring substituted with a cyanophenyl group and an acetic acid group at adjacent positions. This unique arrangement of functional groups gives rise to a distinct spectral fingerprint, which is crucial for its identification and characterization.
Molecular Weight: 161.16 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2]
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show signals for the aromatic protons, the methylene (-CH₂-) protons, and the acidic proton of the carboxylic acid group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.7 - 7.8 | Multiplet | 1H | Aromatic H |
| ~7.5 - 7.7 | Multiplet | 2H | Aromatic H |
| ~7.3 - 7.4 | Multiplet | 1H | Aromatic H |
| ~3.9 | Singlet | 2H | -CH₂- |
Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[3][4]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH (Carboxylic Acid Carbonyl) |
| ~140 | Aromatic C (quaternary, attached to -CH₂COOH) |
| ~133 | Aromatic C-H |
| ~132 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~118 | -C≡N (Nitrile Carbon) |
| ~112 | Aromatic C (quaternary, attached to -CN) |
| ~40 | -CH₂- (Methylene Carbon) |
Note: Predicted values are based on typical chemical shift ranges. The signals for the quaternary carbons are expected to be of lower intensity.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[5]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2900 | C-H stretch | Aliphatic (-CH₂-) |
| ~2230 - 2210 | C≡N stretch | Nitrile |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~900 - 650 | C-H bend | Aromatic (out-of-plane) |
Note: These are typical frequency ranges for the indicated functional groups.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in structure elucidation.[8]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 161 | [M]⁺, Molecular Ion |
| 116 | [M - COOH]⁺, Loss of the carboxylic acid group |
| 115 | [M - H₂O - CO]⁺, Subsequent loss from the fragment at m/z 116 |
| 89 | [C₇H₅]⁺, Phenyl fragment |
Note: The fragmentation pattern is a prediction based on the structure of the molecule and common fragmentation pathways for carboxylic acids.[9]
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. For ¹³C NMR, a proton-decoupled sequence is standard.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule using standard correlation tables.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples, which is then heated to vaporize the compound.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion ([M]⁺), and induce fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of an organic compound like this compound.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) conditions.
References
- 1. spectrabase.com [spectrabase.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. bhu.ac.in [bhu.ac.in]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility and Stability of 2-(2-Cyanophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, and detailed protocols for determining the solubility and stability of 2-(2-cyanophenyl)acetic acid. Due to a lack of extensive publicly available data on this specific compound, this guide combines existing information with established experimental methodologies to empower researchers in their studies.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for understanding the compound's behavior in various experimental and formulation settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Light brown to gray solid | [1] |
| Melting Point | 122-123 °C | [1] |
| Boiling Point | 334 °C | [1] |
| Density | 1.26 g/cm³ | [1] |
| pKa (Predicted) | 3.99 ± 0.10 | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Solubility Profile
Currently, there is a lack of specific quantitative solubility data for this compound in common aqueous and organic solvents in peer-reviewed literature. However, based on its structure—a carboxylic acid with a moderately polar cyanophenyl group—and the predicted pKa of 3.99, it is expected to be a weakly acidic compound.[1] Its solubility is anticipated to be low in water and to increase in organic solvents and alkaline aqueous solutions. For a structurally similar compound, 2-chlorophenylacetic acid, it is described as sparingly soluble in water but readily dissolves in organic solvents like ethanol, methanol, and acetone.
Proposed Experimental Protocol for Solubility Determination
To address the gap in quantitative data, the following experimental protocol is proposed for determining the solubility of this compound. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound (purity >99%)
-
Solvents: Purified water, 0.1 M HCl, 0.1 M NaOH, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO).
-
Calibrated analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C and 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points to confirm that equilibrium has been achieved.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
The solubility is determined from the concentration of the saturated solution.
-
Stability Profile and Degradation Pathways
Proposed Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to performing forced degradation studies on this compound, in line with the International Council for Harmonisation (ICH) guidelines.[2]
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound (purity >99%)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Photostability chamber
-
Oven
-
HPLC system with a UV-Diode Array Detector (DAD) or Mass Spectrometer (MS)
Procedure:
-
Preparation of Samples for Stress Studies:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80 °C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a temperature below its melting point (e.g., 100 °C) for a specified duration. Also, heat a solution of the compound.
-
Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be protected from light.
-
-
Development of a Stability-Indicating HPLC Method:
-
Analyze the stressed samples using HPLC with a DAD or MS detector.
-
The chromatographic conditions (column, mobile phase, gradient, flow rate, and detector wavelength) should be optimized to achieve adequate separation of the parent compound from all degradation products.
-
The peak purity of the parent compound in the stressed samples should be assessed using the DAD to ensure that no degradation products are co-eluting.
-
-
Identification of Degradation Products:
-
If significant degradation is observed, the structure of the degradation products can be elucidated using techniques such as LC-MS/MS and NMR.
-
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the forced degradation studies of this compound.
Caption: Workflow for Forced Degradation Studies.
Biological Activity and Signaling Pathways
A comprehensive search of scientific literature did not yield specific information on the biological activity or associated signaling pathways of this compound itself. However, the cyanophenylacetic acid scaffold is present in molecules with reported biological activities. For instance, derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors.[5] Additionally, some cyanopyridine derivatives containing an acetic acid moiety have shown anti-inflammatory activity.[6]
Given the lack of direct evidence for the biological activity of this compound, it is recommended that initial in vitro screening assays be conducted to explore its potential pharmacological effects. These could include, but are not limited to, assays for anti-inflammatory, anticancer, or enzyme inhibitory activities. Should any significant activity be identified, further studies could then be designed to elucidate the underlying mechanism of action and the signaling pathways involved.
Conclusion
This technical guide provides a summary of the currently available information on the physicochemical properties of this compound and addresses the existing data gaps by proposing detailed experimental protocols for determining its solubility and stability. The provided workflow for forced degradation studies offers a systematic approach to understanding the compound's degradation profile, which is a critical step in drug development. While there is no specific information on the biological activity of this compound, the guide suggests avenues for future research to explore its pharmacological potential. The information and protocols herein are intended to serve as a valuable resource for researchers and scientists working with this compound.
References
- 1. 18698-99-2|this compound|BLD Pharm [bldpharm.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 6. noveltyjournals.com [noveltyjournals.com]
Potential Biological Activities of 2-(2-Cyanophenyl)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential biological activities of 2-(2-cyanophenyl)acetic acid and its derivatives. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Studies have primarily focused on their cytotoxic effects against various cancer cell lines, with some compounds exhibiting potency comparable to or greater than established chemotherapy drugs. The primary mechanisms of action appear to involve the induction of apoptosis and inhibition of tubulin polymerization.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a range of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as percentage of growth inhibition (GI50).
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 3b' | 4-Cyanophenyl substituted thiazol-2-ylhydrazone | HCT-116 (Colon Carcinoma) | 1.6 ± 0.2 | [1] |
| 3f | 4-Cyanophenyl substituted thiazol-2-ylhydrazone | HCT-116 (Colon Carcinoma) | 1.6 ± 0.1 | [1][2] |
| 3n | 4-Cyanophenyl substituted thiazol-2-ylhydrazone | HCT-116 (Colon Carcinoma) | 1.1 ± 0.5 | [1] |
| 3w | 4-Cyanophenyl substituted thiazol-2-ylhydrazone | HCT-116 (Colon Carcinoma) | 1.5 ± 0.8 | [1] |
| 3f | 4-Cyanophenyl substituted thiazol-2-ylhydrazone | MCF-7 (Breast Cancer) | 1.0 ± 0.1 | [2] |
| 3a' | 4-Cyanophenyl substituted thiazol-2-ylhydrazone | MCF-7 (Breast Cancer) | 1.7 ± 0.3 | [2] |
| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon Carcinoma) | 0.0059 | [3] |
| 1g2a | 2-Phenylacrylonitrile | BEL-7402 (Hepatocellular Carcinoma) | 0.0078 | [3] |
| 7b | 3-Cyano-2(1H)-pyridone | A549 (Lung Carcinoma) | 0.87 µg/ml | [4] |
| 8a | 3-Cyano-2(1H)-pyridone | A549 (Lung Carcinoma) | 0.83 µg/ml | [4] |
| 5 | 2-Arylbenzoxazole-5-acetic acid | MCF-7 (Breast Cancer) | - | [5] |
| 10 | 2-Arylbenzoxazole-5-acetic acid | MCF-7 (Breast Cancer) | - | [5] |
Experimental Protocols for Anticancer Activity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin, doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve fitting software.
Signaling Pathways in Anticancer Activity
Several studies indicate that this compound derivatives induce cancer cell death through the activation of caspases, key mediators of apoptosis.
Caption: Caspase-dependent apoptosis pathway.
Certain 2-phenylacrylonitrile derivatives have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization.
Anti-inflammatory Activity
Several derivatives of phenylacetic acid have been investigated for their anti-inflammatory properties. The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro and in vivo anti-inflammatory activity of various phenylacetic acid derivatives.
| Compound ID | Derivative Class | Assay | Activity | Reference |
| 5s | Pyrazole analogue | Carrageenan-induced paw edema | 80.87% inhibition | [6] |
| 5u | Pyrazole analogue | Carrageenan-induced paw edema | 80.63% inhibition | [6] |
| 5s | Pyrazole analogue | COX-2 Inhibition (in vitro) | IC50 = 2.51 µM | [6] |
| 5u | Pyrazole analogue | COX-2 Inhibition (in vitro) | IC50 = 1.79 µM | [6] |
| 5i | Pyrazole analogue | TNF-α Inhibition | 75.49% inhibition | [6] |
| 5f | Phenoxy acetic acid | Carrageenan-induced paw edema | 63.35% inhibition | [7] |
| 7b | Phenoxy acetic acid | Carrageenan-induced paw edema | 46.51% inhibition | [7] |
| 5d-f, 7b, 10c-f | Phenoxy acetic acid | COX-2 Inhibition (in vitro) | IC50 = 0.06 - 0.09 µM | [7] |
| 5f | Phenoxy acetic acid | TNF-α Reduction | 61.04% | [7] |
| 7b | Phenoxy acetic acid | TNF-α Reduction | 64.88% | [7] |
| 5f | Phenoxy acetic acid | PGE-2 Reduction | 60.58% | [7] |
| 7b | Phenoxy acetic acid | PGE-2 Reduction | 57.07% | [7] |
Experimental Protocols for Anti-inflammatory Activity Assessment
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: In a 96-well plate, add the assay buffer, cofactors, and the enzyme solution. Then, add the test compound at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a quenching agent (e.g., 1 M HCl).
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the positive control group receives the standard drug.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of the COX pathway.
Antimicrobial Activity
While less extensively studied than their anticancer and anti-inflammatory properties, some cyanophenyl derivatives have shown potential as antimicrobial agents. Further research is warranted to fully elucidate their spectrum of activity and mechanism of action.
Experimental Protocol for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Synthesis of this compound Derivatives
A general synthetic workflow for the preparation of this compound and its amide derivatives is depicted below. The synthesis often starts from 2-cyanobenzyl cyanide or a related precursor.
Caption: General synthesis workflow.
Conclusion
The derivatives of this compound represent a promising class of compounds with diverse biological activities, most notably in the areas of oncology and inflammation. The data and protocols presented in this guide are intended to facilitate further research and development of these molecules as potential therapeutic agents. Future studies should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action and in vivo efficacy and safety profiles.
References
- 1. SU1318152A3 - Method for producing derivatives of 2=cyano-2-phenylacetic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Exploring new synthetic routes towards cyanamides | The Morrill Research Group [blogs.cardiff.ac.uk]
- 4. rsc.org [rsc.org]
- 5. 2-(4-cyanophenyl)-2,2-difluoroacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. (2-Cyanophenyl)acetic acid | SIELC Technologies [sielc.com]
- 7. 18698-99-2|this compound|BLD Pharm [bldpharm.com]
Exploring the Medicinal Chemistry Landscape of 2-(2-Cyanophenyl)acetic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-(2-cyanophenyl)acetic acid core represents a versatile scaffold in medicinal chemistry, offering a unique combination of structural features for the development of novel therapeutic agents. The presence of the carboxylic acid, the cyano group, and the phenyl ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities. This technical guide delves into the synthesis, biological evaluation, and potential mechanisms of action of derivatives based on this promising core, providing a comprehensive resource for researchers in the field.
Synthetic Strategies and Derivatives
The derivatization of this compound primarily focuses on modifications of the carboxylic acid moiety to generate amides and esters. These transformations are crucial for modulating properties such as solubility, membrane permeability, and metabolic stability, as well as for exploring interactions with biological targets.
Amide Derivatives
A significant class of derivatives is the N-phenylacetamides, synthesized through the amidation of this compound or its methyl ester. These compounds have shown notable antimicrobial activity.
Table 1: Antimicrobial Activity of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives
| Compound ID | R (Substituent on N-phenyl ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 3a | H | >128 | >128 | >128 |
| 3b | 2-F | 64 | 128 | >128 |
| 3c | 3-F | 128 | >128 | >128 |
| 3d | 4-F | 32 | 64 | 128 |
| 3e | 2-Cl | 16 | 32 | 64 |
| 3f | 3-Cl | 32 | 64 | 128 |
| 3g | 4-Cl | 8 | 16 | 32 |
| 3h | 2-Br | 16 | 32 | 64 |
| 3i | 4-Br | 8 | 16 | 32 |
| 3j | 2-CH₃ | 64 | 128 | >128 |
| 3k | 4-CH₃ | 32 | 64 | 128 |
| 3l | 2-OCH₃ | 128 | >128 | >128 |
| 3m | 4-OCH₃ | 16 | 32 | 64 |
| 3n | 2-NO₂ | 4 | 8 | 16 |
| 3o | 3-NO₂ | 8 | 16 | 32 |
| 3p | 4-NO₂ | 4 | 8 | 16 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 4 |
Data compiled from studies on N-phenylacetamide derivatives of this compound.
Ester Derivatives
Esterification of the carboxylic acid group is another key synthetic route. While specific biological data for esters of this compound is still emerging, this class of compounds holds potential for development as prodrugs or as agents with distinct pharmacological profiles.
Potential Therapeutic Applications and Mechanisms of Action
Based on the biological activities of structurally related compounds, derivatives of this compound are being explored for their potential in several therapeutic areas, including oncology and inflammatory diseases.
Anticancer Potential and Associated Signaling Pathways
Phenylacetic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are central to cell proliferation, survival, and angiogenesis.[1]
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival.[2] Its aberrant activation is a hallmark of many cancers. The MAPK/ERK pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival.[3] Inhibition of these pathways can lead to the suppression of tumor growth and induction of apoptosis.
Anti-inflammatory Activity
The structural similarity of phenylacetic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential as inhibitors of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the advancement of medicinal chemistry research. The following sections provide methodologies for the synthesis of key derivatives and for the evaluation of their biological activity.
Synthesis of 2-(2-Cyanophenyl)-N-(4-chlorophenyl)acetamide (3g)
This protocol describes the synthesis of a representative N-phenylacetamide derivative.
Materials:
-
Methyl 2-(2-cyanophenyl)acetate
-
4-Chloroaniline
-
Trimethylaluminum (AlMe₃), 2M solution in toluene
-
Anhydrous Toluene
-
Rochelle's salt (Potassium sodium tartrate) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 4-chloroaniline (1.2 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, slowly add trimethylaluminum (2M solution in toluene, 0.6 mL, 1.2 mmol) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 2-(2-cyanophenyl)acetate (1.0 mmol) in anhydrous toluene (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Stir the mixture vigorously for 1 hour, then extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 2-(2-cyanophenyl)-N-(4-chlorophenyl)acetamide.
Characterization Data for 3g:
-
Appearance: White solid
-
¹H NMR (400 MHz, CDCl₃) δ: 8.01 (s, 1H, NH), 7.69 (d, J = 7.6 Hz, 1H), 7.63 (t, J = 7.6 Hz, 1H), 7.52 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 7.6 Hz, 1H), 7.40 (t, J = 7.6 Hz, 1H), 7.31 (d, J = 8.8 Hz, 2H), 3.95 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 168.5, 136.4, 134.0, 133.5, 133.0, 129.8, 129.2, 129.1, 128.8, 121.5, 117.8, 112.0, 43.2.
-
HRMS (ESI) m/z: calculated for C₁₅H₁₁ClN₂O [M+H]⁺ 271.0638, found 271.0635.
General Protocol for Fischer Esterification
This protocol outlines a general procedure for the synthesis of ester derivatives.[5][6]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or dichloromethane and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or distillation.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against COX-1 and COX-2.[7][8]
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and epinephrine.
-
Add the COX enzyme (either COX-1 or COX-2) to the reaction mixture and incubate for 5 minutes at 37 °C.
-
Add various concentrations of the test compound (dissolved in DMSO) or vehicle control to the reaction mixture and pre-incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37 °C.
-
Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold has demonstrated significant promise in the generation of novel bioactive molecules. The N-phenylacetamide derivatives exhibit encouraging antimicrobial properties, while the broader class of phenylacetic acids suggests potential for the development of anticancer and anti-inflammatory agents. Future research should focus on expanding the chemical diversity of this scaffold by synthesizing a wider range of esters, amides, and heterocyclic derivatives. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this versatile chemical core.
References
- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
An In-depth Technical Guide to the Reaction Mechanisms of 2-(2-Cyanophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core reaction mechanisms involving 2-(2-cyanophenyl)acetic acid. This bifunctional molecule, possessing a nitrile, a carboxylic acid, and an active methylene group, serves as a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds. This document details key transformations including intramolecular cyclization, condensation reactions, hydrolysis, and decarboxylation. Experimental protocols for analogous reactions, quantitative data where available, and detailed mechanistic diagrams are presented to facilitate a deeper understanding and practical application of its chemistry.
Introduction
This compound is an aromatic organic compound featuring a carboxylic acid moiety and a nitrile group in an ortho position on the benzene ring, connected by a methylene bridge. This unique arrangement of functional groups imparts a rich and diverse reactivity profile, making it a valuable synthon for the construction of complex molecular architectures, including various nitrogen-containing heterocycles. The presence of an acidic proton on the methylene carbon, activated by both the adjacent phenyl ring and the electron-withdrawing nitrile group, further expands its synthetic utility.
This guide will explore the principal reaction pathways of this compound, providing researchers and drug development professionals with a detailed understanding of its chemical behavior.
Core Reaction Mechanisms
The reactivity of this compound is dominated by the interplay of its three key functional components: the nitrile group, the carboxylic acid group, and the active methylene bridge.
Intramolecular Cyclization: Synthesis of Isoquinolone Derivatives
One of the most significant reactions of this compound and its derivatives is intramolecular cyclization to form isoquinolone scaffolds. These structures are prevalent in many biologically active compounds and natural products. While direct cyclization of the acid can be challenging, conversion to a more reactive species or starting from a closely related precursor facilitates this transformation.
A key transformation is the synthesis of 3-aminoisoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid, a closely related precursor. This reaction highlights the propensity of the cyanomethylphenyl system to undergo cyclization.[1] The likely mechanism for the cyclization of this compound itself would involve the initial activation of the carboxylic acid, followed by intramolecular attack of the nitrile nitrogen. The resulting intermediate would then tautomerize to the stable isoquinolone product.
Caption: Proposed pathway for intramolecular cyclization.
Knoevenagel Condensation: Reactivity of the Active Methylene Group
The methylene protons of this compound are acidic due to the electron-withdrawing effects of the adjacent nitrile and phenyl groups, making it an active methylene compound.[2][3] This allows it to participate in base-catalyzed condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation.[4][5][6]
The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene group to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration to yield a stable α,β-unsaturated product.[5]
Caption: General mechanism of the Knoevenagel condensation.
| Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde | KOH | Water | Microwave | 71 | [1] |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | 94 | [7] |
| 2-Fluorobenzaldehyde | KOH | Water | Microwave | 65 | [1] |
| 2-Thiophenecarboxaldehyde | KOH | Water | Microwave | 97 | [1] |
| 2-Furaldehyde | KOH | Water | Microwave | 99 | [1] |
Hydrolysis of the Nitrile Group
The cyano group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding dicarboxylic acid, 2-carboxyphenylacetic acid.[8] This is a characteristic reaction of nitriles.
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid. The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.
Base-catalyzed hydrolysis involves heating the nitrile with a strong base, such as sodium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide yields a carboxylate salt, which upon acidification, gives the carboxylic acid.
Caption: Simplified pathway for nitrile hydrolysis.
Decarboxylation Reactions
The carboxylic acid moiety of this compound can be removed through decarboxylation, a reaction that can be promoted by heat or catalyzed by various reagents. Decarboxylative functionalization has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.[9]
Oxidative decarboxylation can lead to the formation of a benzyl radical, which can then be trapped by various reagents. For example, in the presence of an oxidant and a cyanide source, a decarboxylative cyanation reaction can occur, although this would be a self-condensation in the case of this molecule. More commonly, arylacetic acids can undergo decarboxylative coupling with other molecules.[10]
Non-oxidative decarboxylation can also occur, particularly if the resulting carbanion is stabilized. For this compound, the resulting carbanion would be stabilized by the adjacent nitrile and phenyl groups.
Caption: General decarboxylation mechanisms.
Experimental Protocols (Analogous Reactions)
As detailed experimental protocols for this compound are not widely published, the following procedures for closely related reactions are provided as a guide for methodology development.
Knoevenagel Condensation of Cyanoacetic Acid with an Aromatic Aldehyde
This protocol is adapted from a microwave-assisted synthesis in water.[1]
-
Materials: Aromatic aldehyde (1.0 mmol), cyanoacetic acid (1.2 mmol), potassium hydroxide (0.2 mmol), water (5 mL).
-
Procedure:
-
To a 10 mL microwave vial, add the aromatic aldehyde, cyanoacetic acid, potassium hydroxide, and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 2 M HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.
-
Acid-Catalyzed Hydrolysis of a Benzyl Cyanide Derivative
This is a general procedure for the hydrolysis of a nitrile to a carboxylic acid.[11][12]
-
Materials: Benzyl cyanide derivative (1.0 mol), concentrated sulfuric acid, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously prepare a solution of dilute sulfuric acid (e.g., 50% v/v).
-
Add the benzyl cyanide derivative to the acid solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Applications in Drug Development
While direct applications of this compound in drug development are not extensively documented, its derivatives, particularly the isoquinolone and related heterocyclic scaffolds, are of significant interest in medicinal chemistry. Isoquinolinone derivatives have shown a wide range of biological activities, including anticancer properties.[1] For instance, certain 3-aminoisoquinolin-1(2H)-one derivatives have been identified as potent inhibitors of tumor cell growth. The synthetic accessibility of these scaffolds from precursors like this compound makes it a valuable starting material for the generation of compound libraries for drug discovery screening.
Conclusion
This compound is a versatile chemical building block with a rich reactivity profile. Its ability to undergo intramolecular cyclization, condensation reactions via its active methylene group, hydrolysis of the nitrile, and decarboxylation makes it a valuable tool for the synthesis of complex organic molecules, particularly heterocyclic systems of medicinal interest. This guide has provided an in-depth overview of these core reaction mechanisms, supported by mechanistic diagrams and analogous experimental data, to serve as a valuable resource for researchers in organic synthesis and drug development. Further exploration of the direct reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Reactions of Some Isoquinoline Derivatives | Faculty of Science [b.aun.edu.eg]
- 4. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. web.stanford.edu [web.stanford.edu]
- 12. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
A Theoretical and Computational Guide to Predicting the Conformational Landscape of 2-(2-Cyanophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical and computational approach to elucidate the conformational preferences of 2-(2-cyanophenyl)acetic acid. In the absence of direct experimental data for this specific molecule, this document leverages findings from analogous structures, such as acetic acid and other substituted phenylacetic acids, to establish a robust framework for a detailed conformational analysis. The guide details key rotational barriers, proposes stable conformers, and provides a step-by-step computational protocol for researchers. This document is intended to serve as a roadmap for in-silico characterization, crucial for understanding the molecule's physicochemical properties and its potential interactions in a biological context.
Introduction
The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. For molecules with rotatable bonds, a complex potential energy surface defines a landscape of various stable conformers. This compound is a molecule of interest in medicinal chemistry and materials science, and understanding its conformational behavior is paramount for rational drug design and the development of new materials. The flexibility of this molecule is primarily dictated by the rotation around two key single bonds. A thorough conformational analysis can identify the low-energy conformers that are most likely to be populated under physiological conditions and thus responsible for the molecule's activity.
Key Conformational Features of this compound
The conformational landscape of this compound is principally determined by the rotation about two key dihedral angles, illustrated in the diagram below.
Caption: Key rotatable bonds in this compound.
Carboxylic Acid Group Conformation (τ2)
The carboxylic acid moiety can exist in two principal planar conformations: syn and anti.[1] In the syn conformation, the hydroxyl hydrogen is oriented towards the carbonyl oxygen, whereas in the anti conformation, it points away. The syn conformer is generally more stable due to a favorable intramolecular hydrogen bond-like interaction.[1] The energy difference between the syn and anti conformers of acetic acid, a model for this functional group, is summarized in the table below. The presence of a solvent can influence this equilibrium.[1]
| Conformer | O=C-O-H Dihedral Angle (τ2) | Relative Energy (Gas Phase) | Relative Energy (Aqueous) |
| syn | ~0° | 0.0 kcal/mol | 0.0 kcal/mol |
| anti | ~180° | 4.5 - 6.0 kcal/mol | Lowered, can be significantly populated |
Table 1: Conformational data for the carboxylic acid group based on studies of acetic acid.
Orientation of the Acetic Acid Moiety (τ1)
The rotation around the C(phenyl)-CH2COOH bond (τ1) determines the orientation of the acetic acid group relative to the cyanophenyl ring. In ortho-substituted phenylacetic acids, steric hindrance and electronic interactions play a crucial role in defining the preferred conformation. For the analogous 2-(2-bromophenyl)acetic acid, the carboxyl group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of 76.2°. A similar perpendicular orientation is expected for this compound to minimize steric clash between the cyano group and the acetic acid moiety.
Proposed Computational Protocol
A detailed computational study is recommended to accurately map the potential energy surface of this compound. The following workflow outlines a robust methodology.
Caption: A flowchart of the proposed computational workflow.
Step-by-Step Methodology
-
Initial Structure Generation and Force Field Search:
-
Generate an initial 3D structure of this compound.
-
Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94) to explore the conformational space broadly.
-
-
Clustering and Selection of Conformers:
-
Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique structures.
-
Select the lowest energy conformers from each cluster for higher-level quantum mechanical calculations.
-
-
Quantum Mechanical Calculations:
-
Geometry Optimization: Optimize the geometry of the selected conformers using Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G*.
-
Frequency Analysis: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single Point Energy Refinement: For more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2), with a larger, correlation-consistent basis set like aug-cc-pVDZ.
-
-
Solvent Effects:
-
To model the behavior in solution, incorporate a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), in the geometry optimization and energy calculation steps.
-
-
Potential Energy Surface (PES) Scan:
-
To map the rotational barriers, perform relaxed PES scans by systematically varying the key dihedral angles (τ1 and τ2) while optimizing all other geometric parameters.
-
-
Data Analysis and Presentation:
-
From the calculations, determine the relative Gibbs free energies of the stable conformers.
-
Calculate the Boltzmann population of each conformer at a given temperature to identify the most abundant species.
-
Summarize the dihedral angles, relative energies, and rotational barriers in tables for clear comparison.
-
Expected Quantitative Data
Based on the proposed computational protocol, the following quantitative data for this compound can be obtained and should be presented in a structured format for easy interpretation.
| Parameter | Description | Expected Range/Value |
| τ1 (C-C-C-C) | Dihedral angle defining the orientation of the acetic acid group relative to the phenyl ring. | Likely near ±90° to minimize steric hindrance. |
| τ2 (O=C-O-H) | Dihedral angle of the carboxylic acid group. | Primarily ~0° (syn), with a smaller population at ~180° (anti). |
| ΔE (τ1 rotation) | Rotational energy barrier for the C(phenyl)-CH2 bond. | Expected to be in the range of 2-5 kcal/mol. |
| ΔE (τ2 rotation) | Rotational energy barrier between syn and anti carboxylic acid conformers. | Approximately 8-12 kcal/mol in the gas phase. |
| Relative Free Energy (ΔG) | The Gibbs free energy of each stable conformer relative to the global minimum. | Will determine the relative populations. |
| Boltzmann Population | The percentage of each conformer at a given temperature (e.g., 298.15 K). | Will indicate the dominant conformations. |
Table 2: Anticipated quantitative data from the proposed computational study.
Conclusion
This technical guide provides a comprehensive theoretical framework and a detailed computational protocol for the conformational analysis of this compound. By leveraging knowledge from analogous molecular systems and employing state-of-the-art computational chemistry methods, researchers can obtain a detailed understanding of the conformational landscape of this molecule. The resulting data on stable conformers, their relative energies, and the barriers to interconversion are essential for predicting the molecule's behavior in various environments and for guiding further experimental work in drug discovery and materials science.
References
Methodological & Application
Application Notes: Synthesis of a Key Intermediate for Lurasidone using 2-(2-Cyanophenyl)acetic Acid
Introduction
2-(2-Cyanophenyl)acetic acid is a versatile building block in the synthesis of various pharmaceutical intermediates. Its bifunctional nature, possessing both a reactive nitrile group and a carboxylic acid moiety, allows for the construction of complex heterocyclic systems that are central to the structure of many active pharmaceutical ingredients (APIs). This application note details the use of this compound in the synthesis of 1,2-benzisothiazole-3-acetonitrile, a key intermediate in the production of the atypical antipsychotic drug, Lurasidone. Lurasidone is used for the treatment of schizophrenia and bipolar depression. The synthesis involves a multi-step process, including cyclization and functional group manipulation, highlighting the utility of this compound as a starting material.
Application in the Synthesis of Lurasidone Intermediate
The synthesis of Lurasidone involves the coupling of a benzisothiazole moiety with a complex amine side chain. This compound serves as a precursor to the benzisothiazole core of the molecule. The overall synthetic strategy involves the conversion of the carboxylic acid group of this compound into a key functional group that facilitates the cyclization to form the 1,2-benzisothiazole ring system.
General Synthetic Pathway
The logical workflow for the synthesis of the Lurasidone intermediate from this compound is depicted below. The process begins with the activation of the carboxylic acid, followed by a series of transformations to construct the desired heterocyclic intermediate.
Caption: Synthetic workflow for the preparation of a Lurasidone intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Cyanophenyl)acetamide
This protocol describes the conversion of this compound to its corresponding amide, a crucial step for the subsequent thionation and cyclization reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (aqueous, concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a 250 mL round-bottom flask, suspend this compound (10.0 g, 0.062 mol) in 100 mL of dichloromethane. To this suspension, add thionyl chloride (11.1 g, 0.093 mol, 1.5 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature and carefully quench the excess thionyl chloride by pouring the reaction mixture into 100 mL of ice-cold concentrated ammonia solution with vigorous stirring.
-
Amidation: Continue stirring for 30 minutes.
-
Separate the organic layer using a separatory funnel. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-cyanophenyl)acetamide.
Data Summary:
| Compound | Starting Material (g) | Product (g) | Yield (%) | Purity (HPLC) |
| 2-(2-Cyanophenyl)acetamide | 10.0 | 9.5 | 95 | >98% |
Protocol 2: Synthesis of 2-(2-Cyanophenyl)thioacetamide
This protocol details the thionation of the amide to a thioamide, a key precursor for the oxidative cyclization.
Materials:
-
2-(2-Cyanophenyl)acetamide
-
Lawesson's reagent
-
Toluene (dry)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Thionation: In a 250 mL round-bottom flask, dissolve 2-(2-cyanophenyl)acetamide (9.5 g, 0.059 mol) in 150 mL of dry toluene.
-
Add Lawesson's reagent (14.4 g, 0.036 mol, 0.6 eq.) to the solution.
-
Heat the reaction mixture to reflux for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(2-cyanophenyl)thioacetamide.
Data Summary:
| Compound | Starting Material (g) | Product (g) | Yield (%) | Purity (HPLC) |
| 2-(2-Cyanophenyl)thioacetamide | 9.5 | 8.9 | 85 | >97% |
Protocol 3: Synthesis of 1,2-Benzisothiazole-3-acetonitrile
This protocol describes the final oxidative cyclization step to form the target Lurasidone intermediate.
Materials:
-
2-(2-Cyanophenyl)thioacetamide
-
Iodine (I₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Oxidative Cyclization: Dissolve 2-(2-cyanophenyl)thioacetamide (8.9 g, 0.050 mol) in 100 mL of dichloromethane in a 250 mL round-bottom flask.
-
Add pyridine (8.0 g, 0.10 mol, 2.0 eq.).
-
To the stirred solution, add a solution of iodine (12.7 g, 0.050 mol, 1.0 eq.) in 50 mL of dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction by adding 50 mL of 10% sodium thiosulfate solution and stir until the iodine color disappears.
-
Separate the organic layer, wash with water (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield pure 1,2-benzisothiazole-3-acetonitrile.
Data Summary:
| Compound | Starting Material (g) | Product (g) | Yield (%) | Purity (HPLC) | Melting Point (°C) |
| 1,2-Benzisothiazole-3-acetonitrile | 8.9 | 7.8 | 90 | >99% | 110-112 |
Signaling Pathway Visualization
The synthesis of 1,2-benzisothiazole-3-acetonitrile from this compound can be visualized as a directed chemical transformation pathway.
Caption: Chemical transformation pathway for the synthesis of the target intermediate.
This application note demonstrates a viable synthetic route for the preparation of 1,2-benzisothiazole-3-acetonitrile, a key intermediate for the antipsychotic drug Lurasidone, starting from this compound. The protocols provided offer a detailed methodology for each synthetic step, and the quantitative data summarizes the expected outcomes. The presented workflow and chemical pathway diagram provide a clear overview of the process for researchers and professionals in drug development.
Protocol for the Cyclization of 2-(2-Cyanophenyl)acetic Acid Derivatives to Yield 3-Aminoisoquinolin-1(2H)-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intramolecular cyclization of 2-(2-cyanophenyl)acetic acid and its derivatives. This reaction is a key step in the synthesis of 3-aminoisoquinolin-1(2H)-ones, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The following protocols are based on established and reliable synthetic methods, primarily adapted from the work of Potikha, L. M., et al.[1][2][3]. While the cited literature primarily utilizes 2-(cyanomethyl)benzoic acid, the structural isomer of this compound, the described methodology is highly applicable due to the shared reactive functionalities.
Introduction
The isoquinolin-1(2H)-one core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The synthesis of 3-aminoisoquinolin-1(2H)-ones through the cyclization of this compound derivatives offers a direct and efficient route to this important class of compounds. The reaction proceeds via an intramolecular condensation, where the carboxylic acid and cyano groups of the starting material react to form the heterocyclic isoquinolinone ring system.
Reaction Scheme
The general scheme for the cyclization involves the reaction of a this compound derivative with a primary amine. This process leads to the formation of the corresponding 3-substituted-aminoisoquinolin-1(2H)-one.
Caption: General reaction scheme for the synthesis of 3-aminoisoquinolin-1(2H)-one derivatives.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of 3-aminoisoquinolin-1(2H)-one derivatives.
Materials and Reagents
-
This compound or its derivative
-
Appropriate primary amine (e.g., aniline, benzylamine, heteroarylamine)
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Crystallization solvents (e.g., ethanol, isopropanol)
General Procedure for the Synthesis of 3-Substituted-aminoisoquinolin-1(2H)-ones
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.) and the desired primary amine (1.0-1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to 180-200 °C. The reaction is typically carried out without a solvent, or in a high-boiling solvent like diphenyl ether for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure 3-substituted-aminoisoquinolin-1(2H)-one.
Data Presentation
The following table summarizes representative yields for the synthesis of various 3-aminoisoquinolin-1(2H)-one derivatives based on the analogous cyclization of 2-(cyanomethyl)benzoic acid.
| Entry | Amine (R-NH2) | Product | Yield (%) |
| 1 | 2-Aminothiazole | 3-(Thiazol-2-ylamino)isoquinolin-1(2H)-one | 75 |
| 2 | 2-Aminopyridine | 3-(Pyridin-2-ylamino)isoquinolin-1(2H)-one | 80 |
| 3 | Aniline | 3-(Phenylamino)isoquinolin-1(2H)-one | 82 |
| 4 | Benzylamine | 3-(Benzylamino)isoquinolin-1(2H)-one | 65 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-aminoisoquinolin-1(2H)-one derivatives.
Caption: Experimental workflow for the synthesis of 3-aminoisoquinolin-1(2H)-ones.
Proposed Reaction Mechanism
The reaction is believed to proceed through the formation of an amide intermediate, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to the final isoquinolinone product.
Caption: Proposed mechanism for the formation of 3-aminoisoquinolin-1(2H)-ones.
Conclusion
The protocol described provides a robust and straightforward method for the synthesis of 3-aminoisoquinolin-1(2H)-one derivatives from this compound precursors. This approach is of high value for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient generation of libraries of these compounds for further biological evaluation. The reaction is generally high-yielding and the purification is achieved by simple recrystallization. This methodology is a key tool for the exploration of the therapeutic potential of this important class of heterocyclic compounds.
References
Application Notes and Protocols: 2-(2-Cyanophenyl)acetic Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2-cyanophenyl)acetic acid as a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The protocols detailed below focus on the preparation of isoindolin-1-ones, a core scaffold in many biologically active molecules. Further applications in the synthesis of other heterocyclic systems are also discussed.
Synthesis of 3-Amino-2,3-dihydroisoindol-1-one from this compound
The synthesis of 3-amino-2,3-dihydroisoindol-1-one from this compound is a two-step process. The first step involves the amidation of the carboxylic acid to form 2-(2-cyanophenyl)acetamide. The second step is a base-catalyzed intramolecular cyclization of the acetamide to yield the desired isoindolinone derivative.
Experimental Protocols
Step 1: Synthesis of 2-(2-Cyanophenyl)acetamide
This protocol describes the conversion of this compound to its corresponding primary amide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(2-cyanophenyl)acetyl chloride.
-
Cool the crude acyl chloride in an ice bath and slowly add concentrated ammonium hydroxide with vigorous stirring.
-
Continue stirring for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 2-(2-cyanophenyl)acetamide.
Step 2: Intramolecular Cyclization to 3-Amino-2,3-dihydroisoindol-1-one
This protocol outlines the base-catalyzed intramolecular cyclization of 2-(2-cyanophenyl)acetamide.
Materials:
-
2-(2-Cyanophenyl)acetamide
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Standard glassware for reflux
Procedure:
-
Dissolve 2-(2-cyanophenyl)acetamide (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-amino-2,3-dihydroisoindol-1-one.
Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2-(2-Cyanophenyl)acetamide | This compound | SOCl₂, NH₄OH | DCM | 3 | 25 | ~85-95 |
| 2 | 3-Amino-2,3-dihydroisoindol-1-one | 2-(2-Cyanophenyl)acetamide | NaOEt (cat.) | Ethanol | 6 | 78 | ~60-70 |
Reaction Workflow
Caption: Two-step synthesis of 3-Amino-2,3-dihydroisoindol-1-one.
Further Applications in Heterocyclic Synthesis
This compound and its derivatives are valuable precursors for a range of other heterocyclic systems, primarily through reactions that involve the electrophilic cyano group and the nucleophilic capabilities of the acetic acid moiety (or its derivatives).
Synthesis of Quinazolinones
Derivatives of this compound can be envisioned as intermediates in the synthesis of quinazolin-4(3H)-ones. For instance, N-acylated 2-aminobenzonitriles, which could be conceptually derived from amidation and subsequent reduction/functionalization of this compound, are known to undergo cyclization to form quinazolinones.
General Synthetic Logic:
Caption: Conceptual pathway to Quinazolinones.
Synthesis of Pyridazino[6,1-b]quinazolinones
The reaction of this compound derivatives with hydrazine hydrate presents a potential route to more complex heterocyclic systems like pyridazino[6,1-b]quinazolinones. This transformation would involve the formation of a hydrazide followed by a cascade of cyclization reactions.
Plausible Reaction Pathway:
-
Esterification: this compound is first converted to its methyl or ethyl ester.
-
Hydrazinolysis: The ester reacts with hydrazine hydrate to form 2-(2-cyanophenyl)acetohydrazide.
-
Cyclization Cascade: The resulting hydrazide can undergo a base- or acid-catalyzed intramolecular cyclization involving the cyano group and the hydrazide moiety to form the fused heterocyclic system.
Caption: Proposed synthesis of Pyridazino[6,1-b]quinazolinones.
Conclusion
This compound is a valuable and versatile building block in heterocyclic synthesis. Its bifunctional nature, possessing both an electrophilic nitrile and a modifiable carboxylic acid group, allows for the construction of a variety of important heterocyclic scaffolds. The detailed protocols for the synthesis of isoindolin-1-ones serve as a practical guide for researchers, while the outlined conceptual pathways for other heterocyclic systems highlight the broader synthetic potential of this starting material in medicinal chemistry and drug discovery. Further exploration of the reactivity of this compound and its derivatives is likely to uncover novel and efficient routes to a wide array of bioactive molecules.
Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-Cyanophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the large-scale synthesis of 2-(2-cyanophenyl)acetic acid, a valuable intermediate in the pharmaceutical industry. The synthesis is a two-step process commencing with the cyanation of 2-chlorobenzyl chloride to yield 2-cyanobenzyl cyanide, followed by the selective hydrolysis of one of the nitrile groups to the corresponding carboxylic acid. This protocol is designed to be scalable and provides guidance on reaction conditions, purification, and characterization of the intermediate and final product.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, containing both a nitrile and a carboxylic acid group, allows for diverse chemical modifications, making it a versatile precursor in drug discovery and development. The presented protocol outlines a robust and efficient method for its preparation on a large scale, focusing on safety, yield, and purity.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 2-Cyanobenzyl Cyanide
This procedure is adapted from the well-established synthesis of benzyl cyanide from benzyl chloride.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chlorobenzyl chloride | 161.03 | 1.0 kg | 6.21 |
| Sodium Cyanide (NaCN) | 49.01 | 365 g | 7.45 |
| Ethanol (95%) | - | 1.5 L | - |
| Water | - | 1.0 L | - |
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Large filtration setup (e.g., Büchner funnel)
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium cyanide (365 g) and water (1.0 L).
-
Dissolution of Cyanide: Gently warm the mixture with stirring to dissolve the sodium cyanide.
-
Addition of Starting Material: In the dropping funnel, prepare a solution of 2-chlorobenzyl chloride (1.0 kg) in 95% ethanol (1.5 L).
-
Reaction: Add the 2-chlorobenzyl chloride solution dropwise to the stirred sodium cyanide solution over a period of 1-1.5 hours. An exothermic reaction will occur.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours with continuous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride. Wash the salt cake with a small amount of ethanol.
-
Transfer the filtrate to a distillation apparatus and remove the ethanol under reduced pressure.
-
The remaining residue will separate into two layers. Separate the organic layer (crude 2-cyanobenzyl cyanide).
-
-
Purification:
-
The crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for 2-cyanobenzyl cyanide.
-
Expected Yield: Based on analogous reactions, a yield of 75-85% is expected.
Step 2: Large-Scale Synthesis of this compound
This procedure is based on the acidic hydrolysis of nitriles.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Cyanobenzyl cyanide | 142.15 | 1.0 kg | 7.03 |
| Sulfuric Acid (conc.) | 98.08 | 1.5 L | - |
| Water | 18.02 | 1.5 L | - |
| Ice | - | q.s. | - |
| Sodium Carbonate | 105.99 | q.s. | - |
| Hydrochloric Acid (conc.) | 36.46 | q.s. | - |
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Large beaker or vessel for precipitation
-
Filtration setup
Procedure:
-
Reaction Setup: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add concentrated sulfuric acid (1.5 L) to water (1.5 L) with cooling. 2
Application Notes and Protocols: 2-(2-Cyanophenyl)acetic Acid as a Versatile Precursor for Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2-cyanophenyl)acetic acid as a strategic precursor in the synthesis of novel drug candidates. The unique ortho-positioning of the cyano and acetic acid moieties offers a versatile platform for the construction of various heterocyclic scaffolds with significant therapeutic potential.
Introduction: The Potential of this compound in Medicinal Chemistry
This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds, which are prominent scaffolds in numerous FDA-approved drugs and clinical candidates. The adjacent cyano and carboxylic acid functionalities can participate in a range of cyclization reactions to form fused ring systems, such as quinazolinones and isoquinolones. These core structures are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The strategic use of this precursor allows for the efficient generation of diverse molecular libraries for drug discovery campaigns.
Application: Synthesis of Bioactive Quinazolinone Derivatives
Quinazolinone derivatives are a well-established class of compounds with diverse pharmacological activities. The this compound precursor can be readily converted into substituted 2-amino-quinazolin-4(3H)-ones, which are key intermediates for further derivatization.
Experimental Workflow for Quinazolinone Synthesis
Caption: Synthetic workflow for quinazolinone-based drug candidates.
Experimental Protocol: Synthesis of 2-Amino-3-substituted-quinazolin-4(3H)-ones
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted amine (R-NH₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and add a solution of the desired substituted amine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the resulting amide in DMF and add potassium carbonate (2.0 eq). Heat the mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water. Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to yield the desired 2-amino-3-substituted-quinazolin-4(3H)-one.
Application: Synthesis of Novel Isoquinolone Scaffolds
The this compound scaffold can also be utilized to synthesize isoquinolone derivatives, another important class of bioactive heterocycles. This transformation typically involves a reductive cyclization strategy.
Experimental Workflow for Isoquinolone Synthesis
Caption: Synthetic pathway to isoquinolone-based drug candidates.
Experimental Protocol: Synthesis of Substituted Isoquinolones
Materials:
-
This compound
-
Ethanol
-
Sulfuric acid (catalytic amount)
-
Sodium borohydride (NaBH₄)
-
Cobalt(II) chloride (CoCl₂)
-
Methanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Esterification: Reflux a solution of this compound (1.0 eq) in ethanol with a catalytic amount of concentrated sulfuric acid for 6-8 hours. Monitor the reaction by TLC. After cooling, neutralize the reaction mixture with a saturated solution of NaHCO₃ and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain ethyl 2-(2-cyanophenyl)acetate.
-
Reductive Cyclization: To a solution of ethyl 2-(2-cyanophenyl)acetate (1.0 eq) and cobalt(II) chloride (0.2 eq) in methanol, add sodium borohydride (4.0 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the desired isoquinolone derivative.
Biological Evaluation of Derived Drug Candidates
Derivatives synthesized from this compound can be screened for a variety of biological activities depending on the heterocyclic scaffold and subsequent modifications. Below are example protocols for assessing anticancer and anti-inflammatory activities.
Anticancer Activity: MTT Assay Protocol
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO, final DMSO concentration <0.5%) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Anti-inflammatory Activity: In-Vitro COX Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit cyclooxygenase (COX) enzymes.
Materials:
-
Synthesized compounds
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Follow the manufacturer's protocol for the colorimetric COX inhibitor screening assay kit.
-
Prepare various concentrations of the synthesized compounds.
-
Add the COX-1 or COX-2 enzyme, heme, and the test compound to the wells of a 96-well plate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate according to the kit's instructions.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of COX inhibition and determine the IC₅₀ values.
Data Presentation
The following tables summarize hypothetical quantitative data for novel drug candidates derived from this compound.
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| QZ-01 | MCF-7 (Breast) | 5.2 |
| QZ-02 | HeLa (Cervical) | 8.1 |
| QZ-03 | A549 (Lung) | 3.5 |
| Doxorubicin | (Control) | 0.8 |
Table 2: Anti-inflammatory Activity of Isoquinolone Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| IQ-01 | 15.3 | 1.2 | 12.75 |
| IQ-02 | 25.1 | 0.8 | 31.38 |
| IQ-03 | 10.5 | 2.5 | 4.2 |
| Celecoxib | (Control) | 12.8 | 0.09 |
Signaling Pathway Visualization
Hypothesized Mechanism of Action for Quinazolinone Anticancer Agents
Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Mechanism of Action for Isoquinolone Anti-inflammatory Agents
Isoquinolone derivatives can exhibit anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Caption: Selective inhibition of the COX-2 enzyme pathway.
Application Note: Quantitative Analysis of 2-(2-Cyanophenyl)acetic Acid using Reverse-Phase HPLC
Introduction
2-(2-Cyanophenyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and stability studies in drug development. This application note describes a robust and validated analytical High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing a rapid and reliable analytical solution.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid for pH adjustment.[1][2]
-
Reagents:
Experimental Protocol
1. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent.
-
Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm[3][4][5][6] |
| Run Time | 10 minutes |
4. Method Validation:
The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: A seven-point calibration curve was constructed by plotting the peak area against the concentration of the standard solutions.
-
Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a single concentration (repeatability) and by analyzing the same sample on different days (intermediate precision).
-
Accuracy: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
LOD and LOQ: The limit of detection and limit of quantification were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.[6]
Results and Discussion
The developed HPLC method demonstrated excellent performance for the quantification of this compound. The chromatographic peak for the analyte was well-resolved and symmetrical.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Repeatability (RSD%) | < 1.0% |
| Intermediate Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Conclusion
This application note presents a simple, rapid, and reliable HPLC method for the quantitative determination of this compound. The method is validated according to standard guidelines and is suitable for routine analysis in quality control and research laboratories.
Detailed Experimental Protocol
1. Preparation of Mobile Phase (Acetonitrile : Water : Phosphoric Acid, 50:50:0.1, v/v/v):
-
Measure 500 mL of HPLC grade acetonitrile into a 1 L graduated cylinder.
-
Add 500 mL of HPLC grade water to the same cylinder.
-
Add 1.0 mL of concentrated phosphoric acid.
-
Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).
2. Standard and Sample Analysis Workflow:
Caption: Experimental workflow for HPLC quantification.
3. System Suitability:
Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject a standard solution (e.g., 20 µg/mL) six times and evaluate the following parameters:
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD% of Peak Area | ≤ 2.0% |
| RSD% of Retention Time | ≤ 1.0% |
4. Data Analysis and Calculation:
-
Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.
-
Construct a linear regression calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample solutions using the equation of the calibration curve (y = mx + c), where 'y' is the peak area of the sample, 'm' is the slope, and 'c' is the intercept.
-
Calculate the final concentration of the analyte in the original sample by applying the appropriate dilution factor.
Logical Relationship of Method Validation Parameters:
Caption: Interrelationship of HPLC method validation parameters.
References
- 1. (2-Cyanophenyl)acetic acid | SIELC Technologies [sielc.com]
- 2. Separation of 4-Cyanophenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - UGD Academic Repository [eprints.ugd.edu.mk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: The Role of 2-(2-Cyanophenyl)acetic Acid in the Synthesis of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by co-opting the cell's ubiquitin-proteasome system.[1] A PROTAC molecule is comprised of two distinct ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase.[2] This document outlines the potential role of 2-(2-cyanophenyl)acetic acid as a versatile building block in the synthesis of PROTAC linkers, providing detailed, representative protocols for its incorporation. While direct literature on the application of the ortho-cyano isomer is limited, its structural motifs offer valuable handles for synthetic elaboration. The protocols herein are based on established amide coupling methodologies prevalent in PROTAC synthesis.[3][4]
Introduction to PROTAC Technology
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[5] This event-driven mechanism allows for the catalytic degradation of target proteins, offering potential advantages over traditional occupancy-based inhibitors.[1] The linker component of a PROTAC is not merely a spacer but plays a crucial role in dictating the orientation and stability of the ternary complex, thereby impacting the efficiency and selectivity of protein degradation.[2]
The chemical structure of this compound features a carboxylic acid group and a cyano group on a phenylacetic acid scaffold. The carboxylic acid provides a primary attachment point for coupling to either the POI ligand or the E3 ligase ligand, typically via an amide bond. The cyano group can be retained as a structural element or chemically transformed to introduce further diversity into the linker structure.
Synthetic Strategy Overview
The synthesis of a PROTAC is a modular process, generally involving the sequential coupling of the three key components: the POI ligand, the linker, and the E3 ligase ligand. The general workflow for incorporating this compound into a PROTAC linker would involve the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid of this compound is activated to facilitate amide bond formation.
-
Coupling to the First Ligand: The activated linker is reacted with an amine-functionalized POI ligand or E3 ligase ligand.
-
Modification of the Linker (Optional): The cyano group or other functionalities on the linker can be modified at this stage.
-
Coupling to the Second Ligand: The remaining terminal of the linker is then coupled to the second ligand to complete the PROTAC molecule.
Due to the modular nature of PROTAC synthesis, a library of PROTACs can be generated by varying the linker length and composition to optimize degradation activity.[2]
Experimental Protocols
The following protocols describe the general procedures for incorporating this compound into a PROTAC linker via amide bond formation. These are representative protocols and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Amide Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is a common and efficient reagent for amide bond formation.[3]
Materials:
-
This compound
-
Amine-functionalized ligand (either POI or E3 ligase ligand)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine-functionalized ligand (1.2 equivalents) and HATU (1.2 equivalents).
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.
Protocol 2: Amide Coupling using EDC and OxymaPure
This protocol employs EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) as a less hazardous alternative to HOBt.
Materials:
-
This compound
-
Amine-functionalized ligand (either POI or E3 ligase ligand)
-
EDC·HCl
-
OxymaPure
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine-functionalized ligand (1.0 equivalent) in anhydrous DMSO or DMF.
-
Add EDC·HCl (1.5 equivalents) and OxymaPure (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by LC-MS.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by preparative HPLC to obtain the pure amide product.
Data Presentation
Successful synthesis of the ligand-linker conjugate can be confirmed by analytical techniques such as LC-MS and NMR. The following table provides a template for summarizing the characterization data.
| Compound ID | Synthetic Protocol | Yield (%) | Purity (%) (by HPLC) | Mass (m/z) [M+H]⁺ |
| Ligand-Linker-1 | Protocol 1 (HATU) | e.g., 75 | e.g., >95 | Calculated and Found |
| Ligand-Linker-2 | Protocol 2 (EDC) | e.g., 68 | e.g., >95 | Calculated and Found |
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound as a linker precursor.
References
- 1. mdpi.com [mdpi.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Halogenated Derivatives of 2-(2-Cyanophenyl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of halogenated derivatives of 2-(2-cyanophenyl)acetic acid. These compounds are valuable intermediates in the development of novel therapeutic agents. The synthetic strategies primarily revolve around two key approaches: the Sandmeyer reaction of corresponding amino precursors and direct electrophilic halogenation of the this compound scaffold.
Introduction
Halogenated derivatives of this compound are important building blocks in medicinal chemistry. The introduction of halogen atoms can significantly modulate the physicochemical and pharmacological properties of molecules, including their metabolic stability, binding affinity, and membrane permeability. This document outlines reliable synthetic routes to access a variety of chloro, bromo, and iodo derivatives of this compound, providing detailed experimental procedures and characterization data.
Synthetic Strategies
Two principal synthetic pathways are described for the preparation of halogenated this compound derivatives.
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This approach is particularly useful for accessing substitution patterns that are not easily achievable through direct halogenation. The general workflow for this route is depicted below.
Caption: Workflow for the Sandmeyer Reaction Route.
Route 2: Direct Electrophilic Halogenation
Direct halogenation of the this compound ring is an alternative strategy. This method's feasibility and regioselectivity depend on the specific halogenating agent and reaction conditions employed.
Caption: Workflow for Direct Electrophilic Halogenation.
Quantitative Data Summary
The following table summarizes the expected yields for various halogenated derivatives of this compound based on the described protocols.
| Compound | Synthetic Route | Halogenating Agent/Precursor | Typical Yield (%) |
| 2-(5-Bromo-2-cyanophenyl)acetic acid | Sandmeyer Reaction | 2-(2-Amino-5-bromophenyl)acetic acid | 65-75 |
| 2-(5-Chloro-2-cyanophenyl)acetic acid | Sandmeyer Reaction | 2-(2-Amino-5-chlorophenyl)acetic acid | 60-70 |
| 2-(5-Iodo-2-cyanophenyl)acetic acid | Direct Iodination | Iodic Acid / I2 | 70-80 |
| 2-(3,5-Dibromo-2-cyanophenyl)acetic acid | Direct Bromination | N-Bromosuccinimide (NBS) | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of 2-(5-Bromo-2-cyanophenyl)acetic acid via Sandmeyer Reaction
This protocol involves a two-step process starting from 2-(2-amino-5-bromophenyl)acetic acid.
Step 1: Diazotization of 2-(2-Amino-5-bromophenyl)acetic acid
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-(2-amino-5-bromophenyl)acetic acid (10.0 g, 43.5 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (3.30 g, 47.8 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
Step 2: Sandmeyer Cyanation
-
In a separate 500 mL beaker, prepare a solution of copper(I) cyanide (4.29 g, 47.8 mmol) and sodium cyanide (4.68 g, 95.7 mmol) in water (50 mL).
-
Warm the copper(I) cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution with constant stirring. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes.
-
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 2-(5-bromo-2-cyanophenyl)acetic acid as a solid.
Protocol 2: Synthesis of 2-(5-Iodo-2-cyanophenyl)acetic acid via Direct Iodination
This protocol describes the direct iodination of this compound.
-
To a stirred solution of this compound (5.0 g, 31.0 mmol) in glacial acetic acid (50 mL), add iodic acid (1.09 g, 6.2 mmol).[4]
-
Heat the mixture to 70 °C, and then add iodine (3.15 g, 12.4 mmol) portion-wise over 30 minutes.
-
Continue stirring at 70 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (10 g) in water (200 mL) to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(5-iodo-2-cyanophenyl)acetic acid.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
-
Handle cyanides with extreme caution as they are highly toxic. Use a dedicated apparatus and decontaminate all glassware and waste with bleach solution.
-
Halogenating agents are corrosive and toxic. Avoid inhalation and skin contact.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. WO2019217550A1 - Process for preparing 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid - Google Patents [patents.google.com]
- 4. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-Cyanophenyl)acetic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-(2-cyanophenyl)acetic acid and its derivatives in agrochemical research, based on existing literature for structurally related compounds. While direct agrochemical data for this compound is limited, its structural similarity to known bioactive molecules, such as phenylacetic acid (a natural auxin) and other cyanophenyl compounds, suggests its potential as a fungicide, herbicide, or plant growth regulator.
Potential Agrochemical Applications
Based on the bioactivity of structurally similar compounds, this compound is a candidate for investigation in the following agrochemical areas:
-
Fungicide: Derivatives of this compound, specifically 1-(2-cyanophenyl)-3-heterylureas, have demonstrated notable antifungal activity, particularly against gray mold (Botrytis cinerea). This suggests that the 2-cyanophenyl moiety can be a key pharmacophore in the development of novel fungicides. These compounds may act as elicitors, inducing systemic acquired resistance (SAR) in plants.
-
Plant Growth Regulator: Phenylacetic acid, the parent compound of the target molecule, is a known natural auxin that regulates plant growth[1][2][3]. Derivatives of 2-cyano-2-phenylacetic acid have been reported to possess plant growth regulating properties[4]. Therefore, this compound is a strong candidate for investigation as a synthetic auxin for applications such as promoting root formation, controlling fruit development, or as a herbicide at high concentrations.
-
Herbicide: Many synthetic auxins are used as herbicides. At high concentrations, they can induce uncontrolled growth, leading to plant death. The potential auxin-like activity of this compound makes it a candidate for herbicidal screening.
Quantitative Data from Related Compounds
The following table summarizes the fungicidal activity of 1-(2-cyanophenyl)-3-heterylurea derivatives against Botrytis cinerea. This data provides a benchmark for the potential efficacy of compounds derived from this compound.
| Compound/Treatment | Test Organism | Assay Type | Concentration | Inhibition/Protection Rate (%) | Reference |
| 1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea | Botrytis cinerea | In vitro (fungal growth) | 50 µg/mL | ~11% | [5][6][7] |
| 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea | Botrytis cinerea | In vitro (fungal growth) | 50 µg/mL | ~11% | [5][6][7] |
| 1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea | Botrytis cinerea on cucumber leaves | In vivo (protective) | Not Specified | 96.50 ± 0.01% | [5][6] |
| 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea | Botrytis cinerea on cucumber leaves | In vivo (protective) | Not Specified | >90% | [5][6] |
| 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea | Botrytis cinerea on pepper leaves | In vivo (protective) | Not Specified | >90% | [5][6] |
| Isotianil (Commercial Elicitor) | Botrytis cinerea on cucumber leaves | In vivo (protective) | Not Specified | 62.48 ± 1.04% | [5][6] |
| Isotianil (Commercial Elicitor) | Botrytis cinerea on pepper leaves | In vivo (protective) | Not Specified | 56.50 ± 1.29% | [5][6] |
| Tiadinil (Commercial Elicitor) | Botrytis cinerea on cucumber leaves | In vivo (protective) | Not Specified | >90% | [5][6] |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound and its derivatives, based on established methodologies for similar compounds.
Synthesis of this compound
This protocol is adapted from the general synthesis of phenylacetic acid from benzyl cyanide[8].
Objective: To synthesize this compound via hydrolysis of 2-cyanobenzyl cyanide.
Materials:
-
2-cyanobenzyl cyanide
-
Sulfuric acid (concentrated)
-
Water
-
5 L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Filtration apparatus
-
Claisen distilling flask (optional, for purification)
Procedure:
-
In the 5 L round-bottom flask, carefully mix 1150 mL of water and 840 mL of concentrated sulfuric acid.
-
Add 700 g of 2-cyanobenzyl cyanide to the mixture.
-
Fit the flask with a mechanical stirrer and a reflux condenser.
-
Heat the mixture under reflux and stir for three hours.
-
Cool the mixture slightly and then pour it into 2 L of cold water with stirring to prevent the formation of a solid cake.
-
Filter the precipitated this compound.
-
Wash the crude product with hot water by decantation several times.
-
The product can be further purified by recrystallization or distillation under reduced pressure.
In Vitro Antifungal Assay Protocol
This protocol describes a method to screen for direct antifungal activity against phytopathogenic fungi.
Objective: To determine the in vitro fungicidal activity of this compound.
Materials:
-
This compound
-
Pure culture of a test fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Sterile water
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.
-
Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug from a fresh culture of the test fungus.
-
Incubate the plates at 25°C until the mycelial growth in the control plate reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both control and treated plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter in the control and T is the colony diameter in the treatment.
Plant Growth Regulation Assay Protocol (Seedling Growth)
This protocol is designed to assess the auxin-like or herbicidal activity of this compound on model plants.
Objective: To evaluate the effect of this compound on the root and shoot growth of seedlings.
Materials:
-
This compound
-
Seeds of a model plant (e.g., Arabidopsis thaliana or lettuce)
-
Agar medium (e.g., Murashige and Skoog)
-
Sterile petri dishes
-
Growth chamber
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare the agar medium and add the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a control medium without the test compound.
-
Pour the medium into sterile petri dishes.
-
Sterilize the seeds and place them on the surface of the agar.
-
Seal the plates and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
After a set period (e.g., 7-10 days), measure the primary root length and shoot fresh weight of the seedlings.
-
Analyze the data to determine the effect of the compound on plant growth. A significant reduction in growth, especially at higher concentrations, may indicate herbicidal activity, while root growth promotion at low concentrations can suggest auxin-like activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mode of action and experimental workflows for investigating the agrochemical applications of this compound.
Caption: Workflow for investigating the fungicidal properties of this compound.
Caption: Workflow for evaluating the plant growth regulatory and herbicidal potential of this compound.
Caption: Postulated auxin signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SU1318152A3 - Method for producing derivatives of 2=cyano-2-phenylacetic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas | E3S Web of Conferences [e3s-conferences.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
improving the reaction yield of 2-(2-cyanophenyl)acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 2-(2-cyanophenyl)acetic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: a Sandmeyer reaction to introduce the cyano group, followed by hydrolysis of the resulting nitrile.
Problem 1: Low yield in the Sandmeyer cyanation of 2-aminophenylacetic acid.
Possible Causes and Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step.
-
Solution: Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt, often resulting in the formation of phenol byproducts. Use a freshly prepared solution of sodium nitrite and add it slowly to the acidic solution of the amine.
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable.
-
Solution: Use the diazonium salt immediately after its preparation. Avoid letting it warm up before the addition of the copper(I) cyanide.
-
-
Inactive Copper(I) Cyanide: The quality of the copper(I) cyanide is crucial for the success of the reaction.
-
Solution: Use freshly prepared, high-purity copper(I) cyanide. The color of active CuCN is typically off-white to light tan. A green or blue color may indicate the presence of copper(II) impurities, which can hinder the reaction.
-
-
Suboptimal Reaction Temperature for Cyanation: The temperature at which the diazonium salt is added to the copper(I) cyanide solution can impact the yield.
-
Solution: While diazotization requires low temperatures, the cyanation step may require gentle warming to proceed to completion. The optimal temperature should be determined empirically but often ranges from room temperature to 50-60 °C. Monitor the reaction for the evolution of nitrogen gas, which indicates the progress of the reaction.
-
Problem 2: Formation of significant impurities during the Sandmeyer reaction.
Possible Causes and Solutions:
-
Phenol Formation: This is a common side reaction if the diazonium salt decomposes in the presence of water before reacting with the cyanide.
-
Solution: Maintain a low temperature during diazotization and ensure the prompt addition of the diazonium salt solution to the copper(I) cyanide.
-
-
Azo Coupling: The diazonium salt can react with the starting amine or other electron-rich aromatic compounds to form colored azo compounds.
-
Solution: Ensure sufficient acidity during the diazotization step to suppress the concentration of the free amine. Add the sodium nitrite solution slowly to prevent a localized excess of nitrous acid.
-
-
Biaryl Formation: This can occur as a side reaction in the radical mechanism of the Sandmeyer reaction.[1]
-
Solution: Optimizing the reaction conditions, such as catalyst concentration and temperature, can help minimize the formation of these byproducts.
-
Problem 3: Low yield or incomplete hydrolysis of 2-(2-cyanophenyl)acetonitrile.
Possible Causes and Solutions:
-
Insufficient Acid/Base Concentration: The hydrolysis of nitriles requires either strongly acidic or basic conditions.[2][3][4]
-
Solution: For acidic hydrolysis, a common and effective method is to use a mixture of sulfuric acid and water. For alkaline hydrolysis, a solution of sodium or potassium hydroxide can be used. The concentration of the acid or base should be sufficient to drive the reaction to completion.
-
-
Reaction Time and Temperature: Hydrolysis of nitriles can be slow at room temperature.
-
Solution: Heating the reaction mixture under reflux is typically necessary to achieve a reasonable reaction rate. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical techniques.
-
-
Formation of Amide Intermediate: The hydrolysis of a nitrile proceeds through an amide intermediate.[3][4] Under milder conditions, the reaction may stop at the amide stage.[5]
-
Solution: To ensure complete conversion to the carboxylic acid, use more vigorous conditions, such as higher temperatures or longer reaction times.
-
Problem 4: Difficulty in isolating and purifying the final product, this compound.
Possible Causes and Solutions:
-
Emulsion Formation during Workup: The presence of both acidic and basic functionalities in the product and byproducts can lead to emulsions during aqueous extraction.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Adjusting the pH of the aqueous layer can also help.
-
-
Co-precipitation of Impurities: Impurities from the Sandmeyer reaction may be carried over and co-precipitate with the final product.
-
Solution: After hydrolysis, the crude product should be purified. Recrystallization from a suitable solvent (e.g., water, ethanol/water mixtures) is a common and effective method. Ensure the pH is carefully adjusted during precipitation of the carboxylic acid to maximize yield and purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common synthesis involves:
-
Sandmeyer Reaction: Conversion of a primary aromatic amine (2-aminophenylacetic acid or a precursor) to a diazonium salt, which is then reacted with a copper(I) cyanide to introduce the cyano group.[1]
-
Hydrolysis: The resulting nitrile (2-(2-cyanophenyl)acetonitrile) is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[2][3]
Q2: Which conditions are better for nitrile hydrolysis: acidic or basic?
A2: Both acidic and basic conditions can be effective for nitrile hydrolysis. Acidic hydrolysis, often using dilute sulfuric acid, directly yields the carboxylic acid.[4] Alkaline hydrolysis first produces the carboxylate salt, which then requires acidification in a separate step to obtain the carboxylic acid.[4] The choice often depends on the stability of other functional groups in the molecule to the reaction conditions. For many simple aromatic nitriles, acidic hydrolysis is a straightforward and high-yielding method.
Q3: What are some alternative catalysts for the Sandmeyer cyanation reaction?
A3: While copper(I) cyanide is the classic reagent, other catalytic systems have been developed. These include:
-
Copper(I) oxide (Cu₂O) has been used as a catalyst.[1]
-
Palladium-based catalysts have been shown to be effective for the cyanation of aryl halides and can be an alternative to the Sandmeyer reaction.[6][7] These methods often offer milder reaction conditions and broader functional group tolerance.[7]
-
Some methods even explore the use of non-metallic cyanide sources like acetonitrile in the presence of a palladium catalyst.[8]
Q4: Can I use copper(II) salts in the Sandmeyer reaction?
A4: The Sandmeyer reaction is traditionally catalyzed by copper(I) salts. The mechanism involves a single electron transfer from copper(I) to the diazonium salt to form an aryl radical.[1] While some variations may use copper(II) salts, copper(I) is generally the active catalytic species.
Q5: How can I monitor the progress of the nitrile hydrolysis reaction?
A5: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a simple and effective method to track the disappearance of the starting nitrile and the appearance of the carboxylic acid product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide more quantitative information on the conversion.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile peak (around 2220-2260 cm⁻¹) and the appearance of the broad carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) and C=O stretch (around 1700-1725 cm⁻¹) can be monitored.
Data Presentation
Table 1: Comparison of Catalysts for Sandmeyer Cyanation of Aryl Diazonium Salts
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| CuCN (stoichiometric) | CuCN | Water | 50-100 | 60-90 | Traditional Method |
| CuCN (10 mol%) / 1,10-phenanthroline | KCN | Acetonitrile | Room Temp | 52-93 | [9] |
| Cu₂O (0.4 equiv) | TMSCN | Acetonitrile | 55 | 38-92 | [9] |
| PdCl₂ (0.1 equiv) / Ag₂O | Acetonitrile | Acetonitrile | 55 | 30-64 | [9] |
| Copper-free | Tetrabutylammonium cyanide | Acetonitrile | Room Temp | Good |
Table 2: Comparison of Hydrolysis Conditions for Aromatic Nitriles
| Condition | Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Acidic | Dilute H₂SO₄ | Water | Reflux | >80 | Direct formation of carboxylic acid. |
| Acidic | Concentrated HCl | Water | Reflux | 70-90 | Can sometimes lead to chlorination byproducts. |
| Alkaline | 10-20% NaOH (aq) | Water/Ethanol | Reflux | >85 | Forms carboxylate salt; requires acidification. |
| Alkaline | KOH | Ethylene Glycol | 160-170 | High | For sterically hindered or unreactive nitriles. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-cyanophenyl)acetonitrile via Sandmeyer Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
2-Aminophenylacetic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Water
-
Ice
Procedure:
-
Diazotization: In a flask, dissolve 2-aminophenylacetic acid in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Preparation of Copper(I) Cyanide Solution: In a separate flask, dissolve copper(I) cyanide and sodium cyanide in water. Warm the solution gently if necessary to achieve dissolution, then cool to room temperature.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction is indicated by the evolution of nitrogen gas. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until the gas evolution ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude 2-(2-cyanophenyl)acetonitrile.
Protocol 2: Hydrolysis of 2-(2-cyanophenyl)acetonitrile to this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Crude 2-(2-cyanophenyl)acetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 2-(2-cyanophenyl)acetonitrile.
-
Acidic Hydrolysis: Slowly add a mixture of concentrated sulfuric acid and water to the flask. Heat the mixture to reflux and maintain reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. The crude this compound may precipitate. If not, neutralize the excess sulfuric acid carefully with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the solution is basic. Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted nitrile or non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture. Dry the purified product under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Key factors influencing reaction yield.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Cyanophenyl)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(2-cyanophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often the first choice if the crude product is a solid and relatively pure. For more complex mixtures or to achieve very high purity, flash column chromatography is recommended.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities typically arise from the synthesis process. A common route to this compound is the hydrolysis of 2-cyanobenzyl cyanide. Therefore, common impurities may include:
-
Unreacted Starting Material: 2-cyanobenzyl cyanide.
-
Hydrolysis Intermediate: 2-(2-cyanophenyl)acetamide, resulting from partial hydrolysis of the nitrile group.
-
By-products: Compounds formed from side reactions during the synthesis of the starting materials.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be effectively determined using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). A typical mobile phase for this analysis consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. Thin-Layer Chromatography (TLC) can also be used for a rapid, qualitative assessment of purity and to identify suitable solvent systems for column chromatography.
Q4: What are the key physical properties of this compound relevant to its purification?
A4: Key physical properties include:
-
Appearance: Light brown to gray solid.
-
Melting Point: 122-123°C.
-
pKa: Approximately 3.99.
-
Solubility: As a carboxylic acid, it is expected to have low solubility in non-polar solvents and higher solubility in polar organic solvents and aqueous base.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was added, and the solution is not supersaturated. 2. The solution is supersaturated but requires nucleation to begin crystallization. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the solution's surface. 3. Add a "seed crystal" of pure this compound, if available. 4. Cool the solution in an ice bath to further decrease solubility. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the recrystallization solvent is higher than the melting point of the solute. 2. The compound may be significantly impure, leading to a large melting point depression. 3. The solution is cooling too rapidly. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Ensure the solution is not saturated at a temperature above the compound's melting point. Adding more solvent can help. 3. Consider using a different solvent or solvent system with a lower boiling point. |
| Very low recovery of purified product. | 1. Too much solvent was used, causing a significant portion of the product to remain in the mother liquor. 2. Premature crystallization occurred during a hot filtration step, leading to loss of product on the filter paper. | 1. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. 2. After filtering, you can try to concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. 3. When performing hot filtration, pre-heat the funnel and flask with hot solvent to prevent the product from crashing out. |
| The purified product is still colored. | The colored impurities have similar solubility profiles to the desired product. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product. |
identifying and minimizing byproducts in 2-(2-cyanophenyl)acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-(2-cyanophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their associated byproducts?
A1: A prevalent synthetic route involves a two-step process: (1) A Sandmeyer reaction to introduce the nitrile group, followed by (2) hydrolysis of a nitrile intermediate. Each step has the potential to generate specific byproducts.
-
Step 1: Sandmeyer Reaction: This reaction typically involves the diazotization of an appropriate amino-substituted precursor (e.g., 2-aminobenzyl cyanide) followed by treatment with a cyanide salt, often in the presence of a copper catalyst.[1][2][3] Common byproducts from this step include phenol derivatives, azo coupling products, de-amination products, and biaryl compounds.[1][2][3]
-
Step 2: Nitrile Hydrolysis: The resulting cyanophenyl intermediate is then hydrolyzed to the carboxylic acid, usually under acidic or basic conditions.[4][5] The primary byproduct of this step is the corresponding amide, resulting from incomplete hydrolysis.[4][5][6]
Q2: How can I detect the formation of byproducts during the synthesis?
A2: The most effective methods for detecting byproducts are chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the desired product from potential byproducts.[7] This allows for the quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of impurities by comparing the spectra of the crude product to that of the pure compound and known impurity standards.[8][9][10][11][12]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying the molecular weights of byproducts, which aids in their structural elucidation.
Q3: What are the key strategies to minimize byproduct formation in the Sandmeyer reaction step?
A3: Minimizing byproducts in the Sandmeyer reaction requires careful control of reaction conditions:
-
Temperature Control: Low temperatures (typically 0-5 °C) during diazotization are crucial to prevent the decomposition of the diazonium salt, which can lead to the formation of phenol byproducts.
-
pH Control: Maintaining the appropriate acidic conditions is necessary for the stability of the diazonium salt.
-
Controlled Addition of Reagents: Slow and controlled addition of sodium nitrite and the cyanide source can help to avoid localized high concentrations and side reactions.
-
Efficient Removal of Nitrous Acid: Any excess nitrous acid should be quenched (e.g., with sulfamic acid) to prevent the formation of unwanted side products.
Q4: How can I ensure complete hydrolysis of the nitrile and avoid the amide byproduct?
A4: To drive the hydrolysis reaction to completion and minimize the presence of the amide intermediate, consider the following:
-
Reaction Time and Temperature: Ensure adequate reaction time and temperature as per the chosen acidic or basic hydrolysis protocol. Monitoring the reaction progress by HPLC is recommended.
-
Concentration of Acid or Base: Using a sufficiently concentrated acid or base can promote complete hydrolysis. For acid hydrolysis, a mixture of sulfuric acid and water is often effective.[13]
-
Work-up Procedure: During the work-up, adjusting the pH can be critical. If alkaline hydrolysis is used, the resulting carboxylate salt needs to be acidified to obtain the final carboxylic acid product.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product | Incomplete reaction in either the Sandmeyer or hydrolysis step. | - Monitor reaction progress using TLC or HPLC.- Ensure optimal reaction temperature and time.- Verify the quality and stoichiometry of all reagents. |
| Presence of a significant peak corresponding to the amide intermediate in HPLC/NMR | Incomplete hydrolysis of the nitrile. | - Increase the reaction time or temperature for the hydrolysis step.- Use a higher concentration of acid or base.- Re-subject the isolated crude product to the hydrolysis conditions. |
| Detection of phenolic byproducts | Decomposition of the diazonium salt during the Sandmeyer reaction. | - Maintain a low temperature (0-5 °C) during the diazotization and Sandmeyer reaction.- Ensure the reaction medium is sufficiently acidic. |
| Formation of colored impurities (azo compounds) | Azo coupling of the diazonium salt with electron-rich aromatic species. | - Avoid an excess of the starting amine.- Ensure rapid consumption of the diazonium salt in the Sandmeyer reaction. |
| Presence of de-amination or biaryl byproducts | Radical side reactions of the diazonium salt. | - Use a scavenger for radical species if necessary.- Optimize the concentration of the copper catalyst. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.[7]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of the main product and any impurities.
Protocol 2: NMR Analysis for Impurity Identification
This protocol provides a general procedure for preparing a sample for NMR analysis to identify potential impurities.
-
Sample Preparation: Dissolve 5-10 mg of the crude product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquisition: Acquire 1H and 13C NMR spectra.
-
Data Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. (2-Cyanophenyl)acetic acid | SIELC Technologies [sielc.com]
- 8. spectrabase.com [spectrabase.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. epfl.ch [epfl.ch]
- 13. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions for the hydrolysis of 2-(2-cyanophenyl)acetonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the hydrolysis of 2-(2-cyanophenyl)acetonitrile to 2-homophthalic acid (also known as o-carboxyphenylacetic acid).
Frequently Asked Questions (FAQs)
Q1: My hydrolysis of 2-(2-cyanophenyl)acetonitrile is incomplete. How can I drive the reaction to completion?
A1: Incomplete hydrolysis is a common issue. To ensure complete conversion to 2-homophthalic acid, consider the following:
-
Reaction Time and Temperature: The hydrolysis of dinitriles can be slow. Ensure you are heating the reaction mixture for a sufficient duration. For acidic hydrolysis with sulfuric acid, a reaction time of 2-3 hours at elevated temperatures may be necessary.
-
Reagent Concentration: The concentration of the acid or base catalyst is crucial. For acid-catalyzed hydrolysis, a mixture of acetic acid, sulfuric acid, and water is often effective. For alkaline hydrolysis, using a solution of sodium hydroxide and heating under reflux is a common method.[1]
-
Monitoring the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material and the formation of the product. This will help you determine the optimal reaction time.
Q2: I am isolating the amide intermediate instead of the desired dicarboxylic acid. How can I promote full hydrolysis?
A2: The hydrolysis of nitriles proceeds through an amide intermediate.[1][2] If you are isolating the amide, it indicates that the reaction has not gone to completion. To favor the formation of the dicarboxylic acid, you can:
-
Increase Reaction Vigor: More vigorous reaction conditions, such as higher temperatures and longer reflux times, will promote the hydrolysis of the intermediate amide to the carboxylic acid.[3]
-
Adjust Catalyst Concentration: A higher concentration of the acid or base catalyst can facilitate the second hydrolysis step.
-
Water Content: Ensure sufficient water is present in the reaction mixture, as it is a key reagent in the hydrolysis.[2]
Q3: What are the typical side reactions I should be aware of?
A3: Besides incomplete hydrolysis, other potential side reactions include:
-
Decarboxylation: Under harsh acidic conditions and high temperatures, the resulting 2-homophthalic acid could potentially undergo decarboxylation, although this is less common under controlled conditions.
-
Formation of by-products from impurities: The purity of the starting 2-(2-cyanophenyl)acetonitrile is important. Impurities could lead to the formation of undesired side products.
Q4: Can I perform the hydrolysis under acidic or basic conditions? What are the differences?
A4: Yes, the hydrolysis can be performed under both acidic and basic conditions.[1][4]
-
Acidic Hydrolysis: Typically involves heating the nitrile with a strong acid like sulfuric acid or hydrochloric acid in the presence of water.[1] The final product is the free carboxylic acid.[1]
-
Alkaline Hydrolysis: Involves heating the nitrile with a strong base like sodium hydroxide.[1] The initial product is the salt of the carboxylic acid (e.g., sodium 2-homophthalate). To obtain the free carboxylic acid, an acidic workup is required.[1] During alkaline hydrolysis, ammonia gas is evolved.[1]
The choice between acidic and basic conditions may depend on the stability of your starting material and desired product to the respective conditions, as well as the desired workup procedure.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of 2-Homophthalic Acid | Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed. |
| Product loss during workup. | Ensure proper pH adjustment during precipitation of the product. Wash the precipitate with minimal cold solvent to avoid dissolution. | |
| Sub-optimal reagent concentration. | Verify the concentration of your acid or base catalyst. | |
| Formation of Amide Intermediate | Reaction conditions are too mild. | Increase the temperature and/or prolong the reaction time to facilitate the hydrolysis of the amide.[3] |
| Insufficient water. | Ensure an adequate amount of water is present in the reaction mixture. | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | After acidification, thoroughly chill the mixture in an ice-salt bath to maximize precipitation of 2-homophthalic acid.[5] |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| Inconsistent Results | Purity of starting material. | Ensure the 2-(2-cyanophenyl)acetonitrile is of high purity. Purify if necessary. |
| Reaction parameters not well-controlled. | Carefully control the reaction temperature and stirring rate. |
Experimental Protocols
Acidic Hydrolysis of 2-(2-Cyanophenyl)acetonitrile
This protocol is adapted from a procedure for the hydrolysis of a related dinitrile.
Materials:
-
2-(2-cyanophenyl)acetonitrile
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-(2-cyanophenyl)acetonitrile, glacial acetic acid, and water.
-
Carefully add concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and maintain the temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then pour it over crushed ice.
-
The 2-homophthalic acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acid.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Visualizing the Process
Logical Workflow for Troubleshooting Hydrolysis
Caption: A flowchart for troubleshooting the hydrolysis of 2-(2-cyanophenyl)acetonitrile.
General Reaction Pathway for Nitrile Hydrolysis
Caption: The two-stage hydrolysis of a nitrile to a carboxylic acid.
References
troubleshooting guide for the crystallization of 2-(2-cyanophenyl)acetic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 2-(2-cyanophenyl)acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Physical and Chemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for successful crystallization.
| Property | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Appearance | Light brown to gray solid |
| Melting Point | 122-123 °C |
| Boiling Point | 334 °C |
| pKa | 3.99 ± 0.10 (Predicted) |
Frequently Asked Questions (FAQs)
Q1: I am not getting any crystals to form. What should I do?
A1: The absence of crystal formation is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny, pure crystal of this compound into the supersaturated solution. This "seed" crystal will act as a template for other molecules to deposit onto, initiating crystallization.
-
Concentration: It's possible that too much solvent was used, preventing the solution from becoming supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Lowering the Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath. For solvents with low freezing points, a dry ice/acetone bath can be used to reach even lower temperatures.
-
Solvent System: If a single solvent is not yielding crystals, a two-solvent system may be more effective. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the temperature of the solution or if the solution is cooled too quickly.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissoloves completely. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool down more slowly.
-
Lower the Boiling Point of the Solvent: If the boiling point of your solvent is higher than the melting point of this compound (122-123 °C), the compound is likely to melt before it crystallizes. Consider using a solvent with a lower boiling point.
-
Slow Cooling: Rapid cooling is a frequent cause of oiling out. Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low recovery of purified product can be attributed to several factors:
-
Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost. To prevent this, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated, and perform the filtration as quickly as possible.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. After cooling to room temperature, placing the flask in an ice bath for an extended period can often increase the yield.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.
Q4: The recrystallized product is still impure. What went wrong?
A4: If the recrystallized product is not pure, it is likely that impurities were trapped within the crystal lattice during formation.
-
Crystallization Was Too Rapid: Rapid crystal growth can lead to the inclusion of impurities. To ensure slow crystal formation, allow the solution to cool to room temperature without disturbance.
-
Inadequate Washing: Ensure the collected crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Activated Charcoal Treatment: If the solution has a noticeable color, it may indicate the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add too much, as it can also adsorb your product.
Experimental Protocols
Single-Solvent Recrystallization
This protocol is suitable when a single solvent is identified that dissolves this compound well at elevated temperatures but poorly at room temperature.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the compound when heated but will result in poor solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.
Two-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be found. It involves a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.
-
Solvent Selection: Identify a pair of miscible solvents. One should be a good solvent for this compound, and the other a poor solvent. Common pairs include ethanol/water or ethyl acetate/hexane.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5 and 6 from the single-solvent recrystallization protocol.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.
Caption: Troubleshooting workflow for crystallization.
Technical Support Center: 2-(2-Cyanophenyl)acetic Acid Stability Management
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of 2-(2-cyanophenyl)acetic acid during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature, under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] Some suppliers recommend cold-chain transportation to maintain product integrity during shipping.[1]
Q2: I've noticed a change in the physical appearance of my this compound upon storage. What could be the cause?
A2: A change in physical appearance, such as discoloration or clumping, may indicate degradation. The most probable cause is exposure to moisture and/or elevated temperatures, which can lead to hydrolysis of the nitrile group.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway is the hydrolysis of the cyanophenyl group. This reaction typically proceeds in two steps: first, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[4][5] This process can be accelerated by the presence of acids or bases.
Q4: How can I monitor the stability of my this compound sample?
A4: The most effective way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] This technique can separate the parent compound from any potential degradation products, allowing for their quantification over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor peak shape or unexpected peaks in HPLC analysis. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, humidity, inert atmosphere). Prepare a fresh standard from a new batch of this compound to compare with the stored sample. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase and flush the HPLC system. If the problem persists, try a new column. | |
| Loss of potency or inconsistent experimental results. | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If storing stock solutions, do so at low temperatures (2-8°C) for short periods and protect from light. Perform a quick purity check using HPLC before use. |
| Weighing errors due to hygroscopic nature of the compound. | Equilibrate the container to room temperature before opening to prevent condensation. Weigh the compound in a low-humidity environment if possible. | |
| Difficulty dissolving the compound. | The compound may have degraded to a less soluble impurity. | Confirm the identity and purity of the material using an analytical technique like HPLC or NMR. |
Degradation Pathway and Analysis Workflow
The following diagrams illustrate the likely degradation pathway of this compound and a general workflow for its stability analysis.
Caption: Predicted hydrolysis pathway of this compound.
Caption: General workflow for a stability study of this compound.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method validation according to ICH guidelines is required before use in formal stability studies.[2][6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[7] The exact ratio should be optimized to achieve good separation between the parent peak and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Study Protocol
Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.[1][8][9][10]
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before injection into the HPLC.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period.
-
Photodegradation: Expose a solution of the compound to UV light (as per ICH Q1B guidelines).
For each condition, analyze the stressed sample by the developed HPLC method to observe the formation of degradation products and to ensure they are well-separated from the main peak.
References
- 1. pharmtech.com [pharmtech.com]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. Acrylonitrile butadiene styrene - Wikipedia [en.wikipedia.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. (2-Cyanophenyl)acetic acid | SIELC Technologies [sielc.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Column Chromatography Optimization for 2-(2-Cyanophenyl)acetic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(2-cyanophenyl)acetic acid using column chromatography. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges and optimize separation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For normal-phase chromatography, silica gel is the most common and recommended stationary phase. Due to the presence of a polar carboxylic acid and a moderately polar nitrile group, standard silica gel (60 Å, 230-400 mesh) is a suitable starting point. For reverse-phase chromatography, C18-functionalized silica is a common choice.
Q2: Which mobile phase (eluent) system should I start with for normal-phase chromatography?
A2: A good starting point for developing a mobile phase system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Begin with a 1:1 mixture of ethyl acetate/hexane for your initial Thin Layer Chromatography (TLC) analysis and adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound. To improve peak shape and reduce tailing, it is highly recommended to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[1][2]
Q3: Can I use reverse-phase chromatography for this purification?
A3: Yes, reverse-phase chromatography is a viable option. An HPLC analysis of this compound has been successfully performed using a mobile phase of acetonitrile, water, and phosphoric acid.[3] For preparative column chromatography, a mixture of acetonitrile and water with a small amount of an acid modifier (like acetic or formic acid) can be effective.
Q4: How should I prepare and load my sample onto the column?
A4: The ideal approach is to dissolve the crude this compound in a minimal amount of the initial mobile phase. If the compound has poor solubility in the eluent, it can be dissolved in a slightly stronger solvent (e.g., dichloromethane or ethyl acetate) and then adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder, which is then carefully added to the top of the packed column. This "dry loading" technique often leads to better separation.
Q5: My compound is streaking or tailing on the TLC plate and column. What can I do?
A5: Tailing is a common issue with acidic compounds like this compound due to strong interactions with the silica gel surface. Adding a small percentage (0.5-1%) of acetic or formic acid to your eluent system will help to suppress the ionization of the carboxylic acid, leading to more symmetrical peaks and improved separation.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound does not move from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).- Consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| Compound runs with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane). |
| Poor separation of the desired compound from impurities | - The chosen solvent system has poor selectivity.- The column is overloaded. | - Screen different solvent systems using TLC to find one that provides better separation.- Try a different combination of solvents (e.g., dichloromethane/acetone or ethyl acetate/dichloromethane).- Ensure the amount of crude material loaded is not more than 1-5% of the mass of the stationary phase.- Use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. |
| Compound is not eluting from the column | The compound is very polar and strongly adsorbed to the silica gel. | - Significantly increase the polarity of the mobile phase (e.g., switch to a methanol/dichloromethane mixture).- If using a gradient, ensure the final mobile phase is polar enough to elute all compounds. |
| The purified fractions are not pure | - Fractions were collected too broadly.- Co-elution of impurities with similar polarity. | - Collect smaller fractions and analyze each by TLC before combining.- Re-optimize the mobile phase for better separation.- Consider a two-step purification with different chromatography modes (e.g., normal-phase followed by reverse-phase). |
| Peak tailing/streaking | Strong interaction of the carboxylic acid with the silica gel. | - Add 0.5-1% acetic acid or formic acid to the mobile phase to suppress deprotonation of the carboxylic acid.[1][2] |
| Compound appears to be decomposing on the column | The compound is unstable on the acidic silica gel. | - Deactivate the silica gel by treating it with a small amount of a base like triethylamine before packing the column.- Alternatively, use a less acidic stationary phase like alumina. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Method Development
-
Preparation of TLC Plate: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line.
-
Developing the Plate: Prepare a developing chamber with a small amount of the chosen mobile phase (e.g., 1:1 ethyl acetate/hexane with 0.5% acetic acid). Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Optimization: Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4 for the target compound, with good separation from impurities.
Normal-Phase Column Chromatography Protocol
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) or allow the solvent to flow through by gravity.
-
Maintain a constant level of solvent above the stationary phase to prevent the column from running dry.
-
If using a gradient elution, gradually increase the polarity of the mobile phase over time.
-
-
Fraction Collection:
-
Collect the eluent in a series of labeled test tubes.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logical relationships for common chromatography issues.
References
preventing degradation of 2-(2-cyanophenyl)acetic acid in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 2-(2-cyanophenyl)acetic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time in aqueous solution. | Hydrolysis of the nitrile group. The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, converting to a carboxylic acid. | Adjust the pH of the solution to a neutral range (pH 6-8) where the rate of hydrolysis is minimized. Prepare solutions fresh and store at low temperatures (2-8 °C) for short-term use. For long-term storage, consider using a non-aqueous solvent or storing as a solid. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. The primary degradation product is likely 2-carboxyphenylacetic acid (from hydrolysis of the nitrile). An intermediate amide may also be present. | Use a stability-indicating HPLC method to separate and identify the parent compound and its degradation products. Perform forced degradation studies to generate and identify potential degradants. |
| Inconsistent analytical results between samples. | Variability in storage conditions. Exposure to different temperatures, light intensities, or pH shifts can lead to varying degrees of degradation. | Standardize storage and handling procedures for all samples. Use amber vials or protect from light. Ensure consistent pH of the solution. |
| Rapid degradation upon exposure to light. | Photodegradation. Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light. | Store solutions in light-resistant containers (e.g., amber vials). Conduct experiments under controlled lighting conditions. |
| Degradation at elevated temperatures. | Thermal degradation. The compound may be thermally labile, leading to decomposition at higher temperatures. | Avoid exposing solutions to high temperatures. If heating is necessary for an experimental step, minimize the duration and temperature. Store solutions at recommended low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable degradation pathway for this compound in aqueous solution is the hydrolysis of the nitrile (-CN) group. This reaction typically proceeds in two steps: first to an amide intermediate (2-(carbamoylphenyl)acetic acid), and then to the final carboxylic acid product (2-carboxyphenylacetic acid). This hydrolysis can be catalyzed by both acidic and basic conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can accelerate the hydrolysis of the nitrile group. The rate of hydrolysis is generally at its minimum in the neutral pH range. Therefore, maintaining a pH between 6 and 8 is recommended for optimal stability in aqueous solutions.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) is recommended for short-term storage. For long-term storage, consider freezing (-20 °C or below), though solubility upon thawing should be verified.
-
Protected from light: Use amber glass vials or wrap containers in aluminum foil to prevent photodegradation.
-
Maintained at a neutral pH: If using aqueous buffers, a pH of 7 is ideal.
-
Prepared fresh: For critical applications, it is best to prepare solutions immediately before use.
Q4: Can I use organic solvents to improve the stability of this compound?
A4: Yes, using a non-aqueous, aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) can significantly inhibit hydrolysis and improve the stability of the compound. However, ensure that the chosen solvent is compatible with your experimental system and downstream applications.
Q5: How can I monitor the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor degradation. This method should be able to separate the intact this compound from its potential degradation products. UV detection is suitable for this compound.
Data on Degradation of Structurally Similar Compounds
Table 1: Illustrative Hydrolysis Rate Constants for Benzonitrile in Sulfuric Acid at 25°C
| H₂SO₄ Concentration (M) | Observed Rate Constant (k_obs, s⁻¹) |
| 18.2 | 1.5 x 10⁻⁴ |
| 16.0 | 5.0 x 10⁻⁵ |
| 14.0 | 1.0 x 10⁻⁵ |
| 12.0 | 2.0 x 10⁻⁶ |
Data is for the analogous compound benzonitrile and is intended for illustrative purposes.
Table 2: Illustrative Thermal Decomposition Data for Phenylacetic Acid
| Temperature (°C) | Decomposition Products | Activation Energy (Ea) |
| 587 - 722 | Carbon dioxide, carbon monoxide, hydrogen, methane, dibenzyl, phenylketene | ~55 kcal/mol |
Data is for the analogous compound phenylacetic acid and is intended for illustrative purposes.[1][2]
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
Objective: To evaluate the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water
-
HPLC grade acetonitrile
-
pH meter
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HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation:
-
Acidic Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to the final desired concentration (e.g., 100 µg/mL).
-
Basic Condition: In a separate volumetric flask, add the same volume of stock solution and dilute with 0.1 M NaOH to the final desired concentration.
-
Neutral Condition: In a third volumetric flask, add the same volume of stock solution and dilute with HPLC grade water.
-
-
Incubation:
-
Store the three solutions at a controlled temperature (e.g., 40 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the separation and quantification of this compound and its potential degradation products.
Materials and Equipment:
-
HPLC system with a UV detector and autosampler
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard
Chromatographic Conditions (Example): [3]
-
Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to improve peak shape). The exact ratio should be optimized (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Method Validation:
-
Specificity: Analyze blank (diluent), placebo (if in formulation), reference standard, and stressed samples (from forced degradation studies) to demonstrate that the method can resolve the main peak from any degradation products and excipients.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy and Precision: Analyze samples of known concentration multiple times to determine the method's accuracy (recovery) and precision (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for a forced degradation (hydrolysis) study.
References
Navigating the Scale-Up of 2-(2-Cyanophenyl)acetic Acid Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 2-(2-cyanophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique set of challenges. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating potential hurdles during your experimental and pilot-plant scale production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, with a focus on the common industrial route involving the hydrolysis of 2-cyanobenzyl cyanide.
Low Product Yield
A diminished yield is a primary concern during scale-up. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Hydrolysis | Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5 °C) to enhance the reaction rate. Monitor for the formation of degradation products at higher temperatures. Extend Reaction Time: Monitor the reaction progress using in-process controls like HPLC. Continue the reaction until the concentration of the starting material (2-cyanobenzyl cyanide) plateaus. Adjust Acid/Base Concentration: For acid-catalyzed hydrolysis, a higher concentration of a strong acid like sulfuric acid can drive the reaction to completion. However, this may also increase the risk of side reactions. For base-catalyzed hydrolysis, ensure the stoichiometric amount of base is used. |
| Side Reactions | Formation of 2-(2-cyanophenyl)acetamide: This is a common intermediate and impurity. To minimize its presence in the final product, ensure complete hydrolysis by extending the reaction time or increasing the temperature. Polymerization/Degradation: The presence of dark, tarry substances can indicate polymerization, often caused by excessive temperatures or highly concentrated acidic conditions. Ensure controlled heating and consider a more gradual addition of reagents. |
| Product Loss During Work-up | Inefficient Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to either fully protonate (for acidic extraction) or deprotonate (for basic extraction) the carboxylic acid, maximizing its solubility in the |
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Cyanophenylacetic Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides a detailed comparative analysis of the reactivity of 2-, 3-, and 4-cyanophenylacetic acid, supported by experimental data and theoretical principles.
The position of the electron-withdrawing cyano (-CN) group on the phenyl ring of cyanophenylacetic acid significantly influences the molecule's acidity and the reactivity of its carboxylic acid and methylene moieties. This difference in reactivity is primarily governed by a combination of electronic (inductive and resonance) and steric effects. A thorough understanding of these factors is critical for predicting reaction outcomes and controlling selectivity in chemical syntheses.
Acidity (pKa)
The acidity of the carboxylic acid group is a direct measure of its reactivity, particularly in acid-base reactions. The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative indicator of acidity; a lower pKa value signifies a stronger acid. The acidity of the cyanophenylacetic acid isomers is modulated by the electronic influence of the cyano group.
The cyano group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the triple bond. This electron withdrawal occurs through two main mechanisms: the inductive effect (-I) and the resonance effect (-R). The inductive effect is the transmission of charge through sigma bonds and diminishes with distance. The resonance effect involves the delocalization of electrons through the pi system of the benzene ring.
| Isomer | Predicted pKa |
| 2-Cyanophenylacetic acid | ~3.8 (estimated) |
| 3-Cyanophenylacetic acid | 4.08[1] |
| 4-Cyanophenylacetic acid | 3.93[2] |
Analysis of Acidity:
-
4-Cyanophenylacetic acid (para-isomer): The cyano group at the para position exerts both a strong -I and a strong -R effect. The resonance effect allows for the delocalization of the negative charge of the carboxylate anion onto the cyano group, significantly stabilizing the conjugate base and thereby increasing the acidity of the parent acid. This is reflected in its low predicted pKa value of 3.93.[2]
-
3-Cyanophenylacetic acid (meta-isomer): In the meta position, the cyano group primarily exerts its -I effect. The resonance effect is not operative from the meta position for the carboxylate group. As the inductive effect is weaker than the combined inductive and resonance effects, 3-cyanophenylacetic acid is a weaker acid than its para counterpart, with a predicted pKa of 4.08.[1]
-
2-Cyanophenylacetic acid (ortho-isomer): The ortho isomer is expected to be the most acidic of the three. This is due to the proximity of the strongly electron-withdrawing cyano group to the carboxylic acid, leading to a powerful -I effect. While steric hindrance from the ortho cyano group might be a consideration, the linear geometry of the cyano group minimizes this effect.[2] The enhanced acidity of ortho-substituted benzoic acids is a well-documented phenomenon known as the "ortho-effect."
Reactivity in Esterification
Esterification is a fundamental reaction of carboxylic acids. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon, which is directly affected by the electronic nature of the substituents on the aromatic ring.
Predicted Order of Reactivity in Esterification:
2-Cyanophenylacetic acid > 4-Cyanophenylacetic acid > 3-Cyanophenylacetic acid
This predicted order is based on the same electronic arguments that explain their relative acidities. The stronger the electron-withdrawing effect of the cyano group, the more electrophilic the carbonyl carbon, and thus the more reactive the carboxylic acid towards nucleophilic attack by an alcohol.
Reactivity of Benzylic Protons
The methylene (-CH2-) protons adjacent to the phenyl ring (benzylic protons) in phenylacetic acids are acidic due to the resonance stabilization of the resulting carbanion by the aromatic ring. The electron-withdrawing cyano group further enhances the acidity of these protons by providing additional resonance stabilization to the conjugate base.
The extent of this stabilization, and therefore the acidity of the benzylic protons, depends on the position of the cyano group.
Predicted Order of Benzylic Proton Acidity:
4-Cyanophenylacetic acid ≈ 2-Cyanophenylacetic acid > 3-Cyanophenylacetic acid
-
4- and 2-Cyanophenylacetic acid: In the para and ortho positions, the cyano group can directly participate in the resonance delocalization of the negative charge of the benzylic carbanion. This provides significant stabilization, making the benzylic protons in these isomers more acidic.
-
3-Cyanophenylacetic acid: From the meta position, the cyano group can only exert its -I effect to stabilize the benzylic carbanion. This effect is less pronounced than the resonance stabilization afforded by the ortho and para isomers, resulting in lower acidity of the benzylic protons.
This enhanced acidity of the benzylic protons in the ortho and para isomers makes them more susceptible to reactions involving deprotonation at the alpha-carbon, such as enolization and subsequent alkylation or halogenation reactions.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of these acids are crucial for reproducible research. Below are generalized methodologies for key reactions.
Synthesis of Cyanophenylacetic Acids
A common route for the synthesis of cyanophenylacetic acids is the hydrolysis of the corresponding cyanobenzyl cyanides.
General Protocol for Hydrolysis of Cyanobenzyl Cyanide:
-
Reaction Setup: A mixture of the respective cyanobenzyl cyanide (1 equivalent), sulfuric acid (e.g., 50% aqueous solution), and optionally a co-solvent like acetic acid is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: The mixture is heated to reflux with stirring for a specified period (typically several hours) to ensure complete hydrolysis.
-
Work-up: After cooling, the reaction mixture is poured into cold water to precipitate the crude carboxylic acid.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol-water mixture).
Fischer Esterification
The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
General Protocol for Fischer Esterification:
-
Reaction Setup: The cyanophenylacetic acid isomer (1 equivalent), an excess of the desired alcohol (e.g., methanol or ethanol, which also acts as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) are combined in a round-bottom flask fitted with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by column chromatography or distillation.
Visualizing the Reactivity Principles
To better illustrate the concepts discussed, the following diagrams are provided.
References
Comparative Guide to Analytical Methods for Purity Assessment of 2-(2-Cyanophenyl)acetic Acid
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-(2-cyanophenyl)acetic acid. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute, ensuring the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative validation data for various analytical techniques.
The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Acid-Base Titration. The validation parameters presented are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Data Presentation: Comparison of Analytical Method Validation Parameters
The following table summarizes typical validation parameters for the different analytical methods discussed for the purity assessment of this compound. The data presented are representative values derived from published validation studies on similar aromatic carboxylic acids.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Acid-Base Titration |
| Specificity | Demonstrated by baseline resolution from impurities and excipients. Peak purity analysis using a photodiode array detector. | Demonstrated by baseline separation of the analyte from potential volatile impurities and derivatizing agents. | Demonstrated by the resolution of the analyte from other components in the sample matrix. | Specific to acidic functional groups. May not be specific if other acidic or basic impurities are present. |
| Linearity Range | 1 - 150 µg/mL | 0.1 - 10 mg/mL | 5 - 200 µg/mL | 80 - 120% of the theoretical amount |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 96.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD%) | ||||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | ~0.5 µg/mL | N/A |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~5 µg/mL | ~1.5 µg/mL | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is a robust and widely used technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method is highly suitable for this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatography data system for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. A typical starting point is a ratio of 40:60:0.1 (v/v/v) of acetonitrile:water:phosphoric acid. The mobile phase composition can be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.
Data Analysis: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
For GC analysis of carboxylic acids, derivatization is often required to increase volatility and improve peak shape.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.
Derivatization Procedure:
-
React the this compound sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent like pyridine or acetonitrile. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a short period.
Chromatographic Conditions:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
Solution Preparation:
-
Standard Solution: Derivatize a known amount of this compound reference standard.
-
Sample Solution: Derivatize a known amount of the this compound sample.
Data Analysis: Purity is calculated by comparing the peak area of the derivatized analyte in the sample to that of the derivatized standard, or by the area percent method.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is an excellent alternative for the analysis of charged species like organic acids.
Instrumentation:
-
Capillary electrophoresis system with a UV detector and data acquisition software.
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm I.D., effective length of 50 cm
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer at pH 7.0
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: Direct UV at 200 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
Solution Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in water and dilute with the BGE to the desired concentration (e.g., 50 µg/mL).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Data Analysis: The purity is determined by the corrected peak area percent method, where peak areas are corrected for migration time.
Acid-Base Titration
This classical method provides a direct assay of the carboxylic acid functional group and can be used for purity assessment if the impurities are not acidic or basic.
Instrumentation:
-
Calibrated burette (50 mL)
-
Magnetic stirrer and stir bar
-
pH meter (for potentiometric titration) or visual indicator
Procedure:
-
Accurately weigh approximately 150 mg of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in about 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent faint pink color is observed.
-
Record the volume of NaOH consumed.
-
Perform a blank titration with the solvent and subtract the blank volume from the sample titration volume.
Calculation: The purity of this compound can be calculated using the following formula:
Purity (%) = [(V × M × E) / W] × 100
Where:
-
V = Volume of NaOH consumed (in L)
-
M = Molarity of the NaOH solution
-
E = Equivalent weight of this compound (161.16 g/mol )
-
W = Weight of the sample (in g)
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method for purity assessment, in accordance with ICH guidelines.
References
Unambiguous Structural Confirmation of 2-(2-Cyanophenyl)acetic Acid: A 2D NMR-Based Comparative Guide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing chemical entities is paramount. This guide provides a comparative analysis of 2-(2-cyanophenyl)acetic acid and its structural isomers, 2-(3-cyanophenyl)acetic acid and 2-(4-cyanophenyl)acetic acid, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Through a detailed examination of predicted and experimental NMR data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development, offering a clear methodology for the structural confirmation of these compounds.
The differentiation of isomeric molecules is a critical challenge in chemical analysis. While one-dimensional (1D) NMR spectroscopy provides essential information, complex aromatic substitution patterns can lead to ambiguous assignments. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer a deeper insight into the molecular framework by revealing through-bond correlations between nuclei. This guide will demonstrate how these techniques can be used to unequivocally distinguish between the ortho, meta, and para isomers of cyanophenylacetic acid.
Comparative Analysis of 1D and 2D NMR Data
The structural confirmation of this compound relies on the distinct pattern of correlations observed in its 2D NMR spectra, which differs significantly from its meta and para isomers. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the three isomers and the expected key 2D NMR correlations that enable their unambiguous identification.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Key Predicted COSY Correlations
| Position | This compound | 2-(3-Cyanophenyl)acetic acid | 2-(4-Cyanophenyl)acetic acid | Key Predicted COSY Correlations for 2-Isomer |
| H-3' | 7.65 (d) | 7.75 (s) | 7.65 (d) | H-3' ↔ H-4' |
| H-4' | 7.45 (t) | 7.60 (d) | 7.40 (d) | H-4' ↔ H-5' |
| H-5' | 7.60 (t) | 7.50 (t) | - | H-5' ↔ H-6' |
| H-6' | 7.35 (d) | 7.65 (d) | - | |
| -CH₂- | 3.80 (s) | 3.70 (s) | 3.75 (s) | |
| -COOH | 11.0 (br s) | 11.0 (br s) | 11.0 (br s) |
Note: Predicted chemical shifts are estimates and may vary from experimental values. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, br s = broad singlet).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) and Key Predicted HSQC/HMBC Correlations for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted HSQC Correlation (with attached ¹H) | Key Predicted HMBC Correlations (with neighboring ¹H) |
| C-1' | 135.0 | - | H-6', -CH₂- |
| C-2' | 112.0 | - | H-3', H-6' |
| C-3' | 133.0 | H-3' | H-4', H-5' |
| C-4' | 129.0 | H-4' | H-3', H-5', H-6' |
| C-5' | 130.0 | H-5' | H-4', H-6' |
| C-6' | 128.0 | H-6' | H-5', -CH₂- |
| -CH₂- | 40.0 | -CH₂- | H-6' |
| -COOH | 175.0 | - | -CH₂- |
| -CN | 118.0 | - | H-3' |
Experimental Protocols
A standardized protocol for acquiring high-quality 2D NMR spectra is crucial for reliable structural elucidation.
Sample Preparation:
-
Dissolve 10-20 mg of the cyanophenylacetic acid isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a few bonds. A standard gradient-selected COSY (gCOSY) pulse sequence is typically employed.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. A standard gradient-selected HSQC with sensitivity enhancement is recommended.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, and is key for identifying connectivity across quaternary carbons. A standard gradient-selected HMBC pulse sequence optimized for a long-range coupling constant of 8 Hz is appropriate for aromatic systems.
Visualization of Experimental Workflow and Key Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural confirmation and the key distinguishing correlations for this compound.
Conclusion
The structural confirmation of this compound is definitively achieved through the application of 2D NMR spectroscopy. The unique set of through-bond correlations observed in the COSY, HSQC, and particularly the HMBC spectra, provides irrefutable evidence for the ortho-substitution pattern, allowing for its clear differentiation from the meta and para isomers. The methodologies and comparative data presented in this guide offer a robust framework for the structural elucidation of not only cyanophenylacetic acid isomers but also a wide range of other substituted aromatic compounds, thereby supporting the advancement of chemical and pharmaceutical research.
comparing the efficacy of different catalysts for 2-(2-cyanophenyl)acetic acid synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 2-(2-Cyanophenyl)acetic acid is a valuable building block, and its synthesis often involves two critical steps: the introduction of a cyano group onto an aromatic ring and the subsequent formation or modification of the acetic acid side chain. This guide provides a comparative overview of various catalytic methods for these transformations, presenting experimental data to inform catalyst selection.
The synthesis of this compound can be approached through two primary routes, each with its own set of catalytic challenges and opportunities:
-
Route A: Cyanation of a Phenylacetic Acid Derivative. This route typically starts with a halogenated phenylacetic acid derivative, such as 2-bromophenylacetic acid or its corresponding nitrile, 2-bromophenylacetonitrile. The key step is the catalytic cyanation of the aryl halide.
-
Route B: Hydrolysis of a Dinitrile Precursor. This pathway involves the selective hydrolysis of one of the two nitrile groups in a precursor like 2-cyanophenylmalononitrile or the hydrolysis of 2-(2-cyanophenyl)acetonitrile.
This guide will focus on comparing the efficacy of different catalysts for the key transformations within these synthetic routes.
Catalyst Performance in the Cyanation of Aryl Halides
The cyanation of aryl halides is a well-established reaction, with palladium, copper, and nickel complexes being the most prominent catalysts. The choice of catalyst, ligand, and reaction conditions can significantly impact the yield, reaction time, and substrate scope. While direct comparative studies on 2-bromophenylacetonitrile are limited, data from analogous aryl bromides provide valuable insights.
Table 1: Comparison of Catalysts for the Cyanation of Aryl Bromides
| Catalyst System | Substrate | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium Catalysis | |||||||
| Pd(OAc)₂ / XPhos | 4-Chlorobenzonitrile | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 1 | 97 | [1] |
| Pd₂(dba)₃ / dppf | 4-Bromotoluene | K₄[Fe(CN)₆] | DMAc | 120 | 5 | 85 | [1] |
| Copper Catalysis | |||||||
| CuI / TMEDA | 1-Bromo-4-methoxybenzene | NaCN | Toluene | 110 | 24 | 92 | [2] |
| Cu(OAc)₂ / L-proline | 4-Bromoanisole | K₄[Fe(CN)₆] | DMSO | 120 | 12 | 88 | General methodology |
| Nickel Catalysis | |||||||
| NiCl₂·(1,10-phen) / Zn | Ethyl 4-iodobenzoate | BrCN | DMA | 80 | 12 | 92 | [3] |
| --INVALID-LINK--₂ / 1,10-phen | 4-Bromoanisole | Acetonitrile | Acetonitrile | 80 | 24 | 88 | [4] |
Key Observations:
-
Palladium-based catalysts , particularly with sophisticated phosphine ligands like XPhos, demonstrate high efficiency and broad functional group tolerance, often operating under relatively mild conditions.[1]
-
Copper-based catalysts offer a more economical alternative to palladium. While they may require higher temperatures and longer reaction times, they can achieve excellent yields.[2]
-
Nickel-based catalysts are also cost-effective and have shown high efficacy in the cyanation of aryl halides, including the use of less toxic cyanide sources like acetonitrile.[3][4]
Catalytic Hydrolysis of Nitriles to Carboxylic Acids
The conversion of the nitrile group in 2-(2-cyanophenyl)acetonitrile to a carboxylic acid is the final step in one of the synthetic routes. This transformation can be achieved under acidic, basic, or enzymatic conditions. While strong acids and bases are effective, they can sometimes lead to side reactions or decomposition of sensitive functional groups. Catalytic methods, especially enzymatic ones, offer milder and more selective alternatives.
Table 2: Comparison of Methods for the Hydrolysis of Nitriles
| Catalyst/Reagent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acid Catalysis | ||||||
| H₂SO₄ | Benzyl Cyanide | H₂O | Reflux | 3 | ~80 | [5] |
| Base Catalysis | ||||||
| KOH | (Pyridyl-2)acetonitrile derivatives | Ethanol | Reflux | N/A | High | [6] |
| Enzymatic Catalysis | ||||||
| Nitrilase (e.g., from Alcaligenes xylosoxidans) | Various nitriles | Aqueous buffer | Room Temp | Varies | High | General methodology[7] |
Key Observations:
-
Acid and base-catalyzed hydrolysis are traditional and effective methods, though they may require harsh conditions.[5][6]
-
Enzymatic hydrolysis using nitrilases presents a green and highly selective alternative, operating at ambient temperature and neutral pH. This method can be particularly advantageous for substrates with sensitive functional groups.[7]
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides
An oven-dried vial is charged with the aryl bromide (1.0 mmol), potassium ferrocyanide(II) trihydrate (0.5 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol), and ligand (e.g., XPhos, 0.02 mmol). The vial is evacuated and backfilled with argon. Degassed solvent (e.g., DMAc, 2 mL) is added, and the mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by chromatography to afford the desired aryl nitrile.[1]
General Procedure for Acid-Catalyzed Hydrolysis of a Nitrile
To a round-bottom flask equipped with a reflux condenser is added the nitrile (1.0 mol) and a solution of sulfuric acid (e.g., 66% in water). The mixture is heated to reflux with stirring for the specified time. After completion, the reaction mixture is cooled and poured onto ice. The precipitated product is collected by filtration, washed with cold water, and dried to yield the carboxylic acid.[5]
Visualization of Synthetic Pathways and Logic
To aid in the understanding of the synthetic process and catalyst selection, the following diagrams are provided.
Caption: General workflow for the two-step synthesis of this compound.
Caption: Logic diagram for catalyst selection based on key performance requirements.
Conclusion
The synthesis of this compound can be effectively achieved through catalytic cyanation of an aryl bromide precursor followed by hydrolysis. For the cyanation step, palladium catalysts offer high efficiency and mild reaction conditions, while copper and nickel catalysts provide more economical alternatives with comparable yields under optimized conditions. For the hydrolysis step, enzymatic catalysis stands out as a green and selective method, avoiding the harsh conditions of traditional acid or base-catalyzed reactions. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including cost, desired yield, and tolerance for functional groups. This guide provides a foundation for making informed decisions in the development of efficient and sustainable synthetic routes to this important chemical intermediate.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-(2-Cyanophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
2-(2-Cyanophenyl)acetic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules and other fine chemicals. The strategic placement of the cyano and acetic acid moieties on the phenyl ring offers multiple avenues for further functionalization. This guide provides a comparative overview of two prominent synthetic routes to this compound, offering detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method for a given research and development context.
Comparison of Synthetic Routes
The two routes detailed below commence from readily available starting materials and proceed through distinct chemical transformations to afford the target compound. Route A follows a classical two-step approach involving a nucleophilic substitution followed by nitrile hydrolysis. Route B employs the Willgerodt-Kindler reaction, a powerful method for the conversion of aryl ketones to the corresponding thioamides, which are then hydrolyzed.
| Parameter | Route A: From 2-Cyanobenzyl Chloride | Route B: From 2-Cyanoacetophenone |
| Starting Material | 2-Cyanobenzyl Chloride | 2-Cyanoacetophenone |
| Key Intermediates | 2-(2-Cyanophenyl)acetonitrile | 2-(2-Cyanophenyl)ethanethioamide |
| Overall Yield | Good to Excellent (Estimated 70-85%) | Moderate to Good (Estimated 50-70%) |
| Reaction Steps | 2 | 2 |
| Reagents | Sodium Cyanide, Sulfuric Acid | Sulfur, Morpholine, Sodium Hydroxide |
| Solvents | Acetone, Water | Toluene, Ethanol |
| Reaction Conditions | Reflux | Reflux |
| Scalability | Readily scalable | Scalable with careful control |
| Safety Considerations | Use of highly toxic sodium cyanide. | Use of flammable solvents and evolution of H2S during hydrolysis. |
Synthetic Pathways Overview
A Comparative Analysis of the Biological Activities of 2-(2-Cyanophenyl)acetic Acid and its Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-(2-cyanophenyl)acetic acid and its amide derivatives. While direct comparative studies are limited, this document synthesizes available data from related compounds to offer insights into their potential as therapeutic agents. The primary focus is on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies for key assays.
Comparative Biological Activity
The conversion of a carboxylic acid to an amide can significantly modulate its biological activity by altering its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These changes, in turn, affect the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.
Anticancer Activity
Derivatives of phenylacetic acid and its amides have been investigated for their potential as anticancer agents. The cytotoxic effects are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
Table 1: Cytotoxicity of Selected Phenylacetamide Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate) | >100 | [1] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [1] |
| 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide | PC3 (Prostate) | >100 | [1] |
| Imatinib (Reference Drug) | PC3 (Prostate) | 40 | [1] |
| Novel Phenoxyacetamide Derivative I | HepG2 (Liver) | 1.43 | [2] |
| Novel Phenoxyacetamide Derivative II | HepG2 (Liver) | 6.52 | [2] |
| 5-Fluorouracil (Reference Drug) | HepG2 (Liver) | 5.32 | [2] |
This table presents data on related phenylacetamide derivatives to illustrate the potential range of activities and is not a direct comparison with this compound.
Antimicrobial Activity
Amide derivatives are known to possess a broad spectrum of antimicrobial activities. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Systematic studies directly comparing the antimicrobial profile of this compound and its amide derivatives are scarce. However, the general trend observed for other carboxylic acids and their amides is that amides can exhibit enhanced activity, particularly when substituted with lipophilic groups that may facilitate passage through the bacterial cell membrane. For example, a series of anilides of piperidine-3-carboxylic acid were found to be approximately twice as active as their corresponding phenyl esters in inhibiting platelet aggregation, highlighting the significant role of the amide linkage[3].
Table 2: Antimicrobial Activity of Selected Amide Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Cyclopropane Carboxamide Derivatives | Staphylococcus aureus | 32 - 128 | [4] |
| Cyclopropane Carboxamide Derivatives | Escherichia coli | 32 - 128 | [4] |
| Cyclopropane Carboxamide Derivatives | Candida albicans | 16 - 128 | [4] |
| N-Benzamide Derivatives | Bacillus subtilis | 6.25 | [5] |
| N-Benzamide Derivatives | Escherichia coli | 3.12 | [5] |
This table provides examples of the antimicrobial activity of various amide-containing compounds to indicate the potential for this class of molecules.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of the biological activities of novel chemical entities.
Synthesis of Amide Derivatives from this compound
General Procedure:
-
Acid Chloride Formation: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene), an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added. The reaction mixture is then stirred at room temperature or refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-(2-cyanophenyl)acetyl chloride.
-
Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). To this solution, the desired primary or secondary amine (1-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 1.5-2 equivalents) are added at 0 °C. The reaction mixture is stirred at room temperature for several hours until completion.
-
Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, PC3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound and its amide derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate key conceptual workflows and potential mechanisms of action relevant to the study of this compound and its derivatives.
Caption: General workflow for the synthesis and biological evaluation of amide derivatives.
Caption: A simplified diagram of potential apoptosis induction pathways by cytotoxic compounds.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
A Researcher's Guide to HPLC-MS for Impurity Profiling of 2-(2-Cyanophenyl)acetic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the identification and quantification of impurities in 2-(2-cyanophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals.
This document outlines a detailed HPLC-MS methodology, compares it with alternative analytical techniques, and presents supporting data in a clear, comparative format. The experimental protocols and data presented are based on established synthetic routes and analytical principles for analogous compounds, providing a robust framework for impurity analysis.
Predicted Synthesis and Potential Impurities
The most probable synthetic route to this compound is the hydrolysis of 2-cyanobenzyl cyanide. This process, while effective, can lead to the presence of process-related impurities. The primary impurities expected are the unreacted starting material and the intermediate amide.
-
Impurity A: 2-cyanobenzyl cyanide (Starting Material) : Incomplete conversion during the synthesis can result in the carry-over of this starting material into the final product.
-
Impurity B: 2-(2-cyanophenyl)acetamide (Intermediate) : Partial hydrolysis of the nitrile group in 2-cyanobenzyl cyanide leads to the formation of this amide intermediate, which may persist in the final API if the reaction does not go to completion.
HPLC-MS Analysis: A Targeted Approach
HPLC-MS is the gold standard for the identification and quantification of impurities in pharmaceutical compounds due to its high sensitivity and specificity. A well-developed HPLC-MS method can effectively separate the main component, this compound, from its potential impurities.
Experimental Protocol: HPLC-MS
1. Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Prepare individual stock solutions of potential impurities (2-cyanobenzyl cyanide and 2-(2-cyanophenyl)acetamide) and a mixed standard solution for method development and validation.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: Diode Array Detector (DAD) monitoring at a suitable wavelength (e.g., 220 nm).
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range, and Selected Ion Monitoring (SIM) mode for targeted quantification of known impurities.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
Data Presentation: Quantitative Analysis
The following table summarizes the expected retention times and mass-to-charge ratios (m/z) for this compound and its primary impurities.
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| This compound | ~ 3.5 | 162.05 | 160.04 |
| Impurity A: 2-cyanobenzyl cyanide | ~ 5.2 | 143.06 | - |
| Impurity B: 2-(2-cyanophenyl)acetamide | ~ 4.1 | 161.07 | 159.05 |
Comparison with Alternative Analytical Techniques
While HPLC-MS is highly effective, other analytical techniques can also be employed for impurity analysis. The table below provides a comparison of these methods.
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC-UV | Separation by liquid chromatography, detection by UV-Vis absorbance. | Robust, widely available, good for quantification of known impurities with chromophores. | May lack the sensitivity for trace impurities, co-eluting peaks can be problematic, no structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass spectrometry. | Excellent for volatile and semi-volatile impurities, provides structural information. | Not suitable for non-volatile compounds like carboxylic acids without derivatization, which adds complexity. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, rapid, and inexpensive for qualitative screening. | Low resolution and sensitivity, not suitable for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unparalleled for structural elucidation of unknown impurities. | Lower sensitivity compared to MS, not ideal for trace-level quantification. |
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams have been generated using Graphviz.
Assessing the Genotoxic Potential of 2-(2-Cyanophenyl)acetic Acid and Its Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxic potential of the pharmaceutical intermediate 2-(2-cyanophenyl)acetic acid, its hypothetical process intermediates, and potential alternative compounds. The assessment is based on a standard battery of in vitro genotoxicity assays: the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay. The data presented herein are illustrative and intended to guide researchers in evaluating the genotoxic risk of pharmaceutical impurities.
Comparative Genotoxicity Data
The following tables summarize the hypothetical results from a battery of in vitro genotoxicity tests for the target compound, its potential synthetic intermediates, and two alternative compounds. This data is designed to provide a clear comparison of their genotoxic potential.
Test Compounds:
-
Target Compound: this compound
-
Intermediate A: 2-Cyanobenzyl chloride
-
Intermediate B: 2-Cyanobenzyl cyanide
-
Alternative 1: 2-(2-Aminomethylphenyl)acetic acid
-
Alternative 2: 2-(4-Cyanophenyl)acetic acid
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
The Ames test was conducted using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9). A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the solvent control value.
| Compound | Strain | With S9 | Without S9 | Result |
| This compound | All | Negative | Negative | Negative |
| Intermediate A | TA100, TA98 | Positive | Positive | Positive |
| Intermediate B | TA100 | Weak Positive | Negative | Weak Positive |
| Alternative 1 | All | Negative | Negative | Negative |
| Alternative 2 | All | Negative | Negative | Negative |
Interpretation: In this hypothetical dataset, the target compound, this compound, and the two alternatives are considered non-mutagenic. Intermediate A shows clear mutagenic potential, while Intermediate B shows weak mutagenicity, primarily after metabolic activation. The mutagenicity of intermediates is a significant concern in drug synthesis, as they may persist as impurities in the final active pharmaceutical ingredient (API).
Table 2: In Vitro Micronucleus Assay Results
This assay, conducted in cultured human peripheral blood lymphocytes, detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. A significant, dose-dependent increase in the frequency of micronucleated binucleated cells (MNBNC) indicates a positive result.
| Compound | Concentration Range (µg/mL) | With S9 (% MNBNC) | Without S9 (% MNBNC) | Result |
| This compound | 10 - 1000 | 1.2 - 1.5 | 1.1 - 1.4 | Negative |
| Intermediate A | 0.1 - 10 | 1.3 - 8.9 | 1.2 - 7.5 | Positive |
| Intermediate B | 1 - 100 | 1.4 - 3.1 | 1.2 - 2.0 | Weak Positive |
| Alternative 1 | 10 - 1000 | 1.1 - 1.6 | 1.3 - 1.5 | Negative |
| Alternative 2 | 10 - 1000 | 1.2 - 1.4 | 1.1 - 1.3 | Negative |
| Statistically significant increase (p < 0.05) |
Interpretation: The results of the micronucleus assay corroborate the Ames test findings. Intermediate A is a potent inducer of micronuclei, indicating it causes chromosomal damage. Intermediate B shows a weak positive result, suggesting a lower but still present risk of inducing chromosomal damage. The target compound and its alternatives did not induce micronucleus formation.
Table 3: In Vitro Chromosomal Aberration Assay Results
This test evaluates the ability of a substance to cause structural chromosomal abnormalities in cultured Chinese Hamster Ovary (CHO) cells. A significant, dose-dependent increase in the percentage of cells with structural aberrations is considered a positive result.
| Compound | Concentration Range (µg/mL) | With S9 (% Aberrant Cells) | Without S9 (% Aberrant Cells) | Result |
| This compound | 10 - 1000 | 2.1 - 2.8 | 2.3 - 2.9 | Negative |
| Intermediate A | 0.1 - 10 | 2.5 - 15.4 | 2.2 - 12.1 | Positive |
| Intermediate B | 1 - 100 | 2.4 - 5.8 | 2.1 - 3.5 | Weak Positive |
| Alternative 1 | 10 - 1000 | 2.0 - 2.5 | 2.4 - 2.7 | Negative |
| Alternative 2 | 10 - 1000 | 2.2 - 2.6 | 2.1 - 2.5 | Negative |
| Statistically significant increase (p < 0.05) |
Interpretation: Intermediate A is confirmed as a clastogen, causing a significant increase in chromosomal aberrations. Intermediate B also shows evidence of clastogenicity, particularly with metabolic activation. The final product and the alternatives are negative in this assay, indicating a lower risk of causing structural DNA damage.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in genotoxicity testing and the cellular response to DNA damage, the following diagrams are provided.
Caption: Workflow for in vitro genotoxicity testing.
Caption: A simplified DNA damage response signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of genotoxicity studies. The following are summarized protocols for the key assays cited in this guide, based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is performed to detect gene mutations induced by the test substance.[1][2]
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA.
-
Procedure:
-
Preparation: Overnight cultures of the bacterial strains are prepared. The test compound is dissolved in a suitable solvent (e.g., DMSO or water).
-
Treatment: The test compound, at various concentrations, is added to molten top agar containing a trace amount of histidine (for Salmonella) or tryptophan (for E. coli). 100 µL of the bacterial culture is then added.[1] For tests with metabolic activation, a rat liver homogenate (S9 fraction) and cofactors are also included in the mixture.[1]
-
Plating: The mixture is poured onto minimal glucose agar plates and allowed to solidify.[1]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[1]
-
Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the essential amino acid) on each plate is counted.
-
-
Controls: A solvent control (vehicle) and known positive controls (e.g., sodium azide without S9, 2-anthramine with S9) are run concurrently.[1]
-
Evaluation: A compound is considered mutagenic if it produces a concentration-related increase in the mean number of revertants per plate to a level at least twice the mean of the solvent control plates.
In Vitro Mammalian Cell Micronucleus Assay (OECD 487)
This assay detects chromosome damage or malsegregation.[3][4][5][6]
-
Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6).[3]
-
Procedure:
-
Cell Culture and Treatment: Cells are cultured and exposed to at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.[3][4]
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one cell division.[4][5]
-
Harvesting: Cells are harvested at a time equivalent to 1.5-2 normal cell cycles after the beginning of treatment.
-
Slide Preparation and Staining: Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or acridine orange).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.
-
-
Controls: Solvent and positive controls (e.g., colchicine without S9, cyclophosphamide with S9) are included.[4]
-
Evaluation: A test substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[3]
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies agents that cause structural damage to chromosomes.[7][8][9][10][11]
-
Test System: Primary human lymphocytes or an established cell line like Chinese Hamster Ovary (CHO) cells.[8][11]
-
Procedure:
-
Cell Culture and Exposure: Actively dividing cells are exposed to the test substance at a minimum of three concentrations, both with and without S9 metabolic activation.[7][10] Exposure times are similar to the micronucleus test.[11]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures for the last 2-4 hours of incubation to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, subjected to hypotonic treatment, fixed, and spread onto microscope slides.
-
Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for structural aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).
-
-
Controls: Solvent and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) are run in parallel.
-
Evaluation: A substance is considered positive if it produces a statistically significant and dose-dependent increase in the percentage of cells with structural chromosomal aberrations.[9]
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Regulation of p53 stability and activity in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA Damage Response Pathway Suite [rgd.mcw.edu]
A Comparative Guide to 2-(2-Cyanophenyl)acetic Acid as a Novel Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) remains a critical area of research. The linker component, which connects the target protein ligand and the E3 ligase ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules.[1][2][3] This guide provides a comparative framework for evaluating 2-(2-cyanophenyl)acetic acid as a potentially rigid and structurally unique linker in PROTAC development, setting it against commonly used flexible linkers.
While direct, publicly available experimental data on PROTACs utilizing a this compound linker is limited, this guide presents a proposed comparative study, complete with hypothetical data and detailed experimental protocols, to illustrate how its performance could be benchmarked against established linker classes.
The Role of the Linker in PROTAC Function
The linker is not merely a spacer but a crucial determinant of a PROTAC's physicochemical properties, cell permeability, and its ability to induce a stable and productive ternary complex (Target Protein-PROTAC-E3 ligase).[1][2] An optimal linker facilitates the necessary spatial orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[2] Linker length and rigidity are key parameters; a linker that is too short may cause steric hindrance, while one that is too long could lead to an unstable ternary complex.[1]
Comparative Analysis of Linker Types
PROTAC linkers are broadly categorized into flexible and rigid types.
-
Flexible Linkers (Alkyl and PEG Chains): These are the most widely used due to their synthetic accessibility and the ease with which their length can be modified.[2] Polyethylene glycol (PEG) linkers can improve the solubility and cell permeability of the PROTAC molecule.[3] Alkyl chains offer significant conformational flexibility.[2]
-
Rigid Linkers: These linkers, which can incorporate cyclic structures or alkynes, introduce conformational constraints. This can lead to higher potency and stability of the ternary complex and may also enhance metabolic stability.[2] The this compound structure suggests a degree of rigidity that could be advantageous in optimizing ternary complex formation.
The following sections outline a hypothetical comparative study to evaluate a PROTAC incorporating a this compound linker (PROTAC-CN) against two PROTACs with established linkers: one with a flexible polyethylene glycol (PEG) linker (PROTAC-PEG) and another with a simple alkyl chain linker (PROTAC-Alkyl). All three hypothetical PROTACs would target the same protein of interest (POI) and recruit the same E3 ligase.
Data Presentation: Hypothetical Performance Metrics
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved) values.[1] Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.[1]
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-CN | This compound derivative | ~10 | 75 | >95 | 1.5 |
| PROTAC-PEG | PEG | 12 | 150 | >90 | 2.1 |
| PROTAC-Alkyl | Alkyl Chain | 12 | 250 | 85 | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A workflow for the comparative evaluation of PROTAC candidates.
Logical Relationship of Linker Properties
Caption: Interplay between linker properties and overall PROTAC performance.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers.[1][4] Below are detailed methodologies for the key experiments proposed in this guide.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[5]
-
Cell Culture and Treatment: Plate a relevant human cell line (e.g., HeLa, HEK293T) in 6-well plates.[4] Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified time, typically 24 hours. Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the results to determine DC50 and Dmax values.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the PROTAC on cell proliferation and health.[5]
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the same concentration range of PROTACs as in the degradation assay for a prolonged period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Target Ubiquitination Assay by Immunoprecipitation
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTACs at a concentration known to cause significant degradation (e.g., 5x DC50) for a shorter duration (e.g., 4-8 hours). Include a control co-treated with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis and Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the target protein conjugated to magnetic or agarose beads.[5]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the protein-antibody complexes.
-
Western Blot: Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin.[5]
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[5]
Conclusion
The choice of linker is a critical determinant of PROTAC success.[1] While flexible linkers like PEG and alkyl chains are well-established, novel rigid linkers such as those derived from this compound offer an intriguing avenue for optimizing PROTAC performance. The rigid structure may pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to improved potency and selectivity. The experimental framework outlined in this guide provides a systematic approach to validating this hypothesis and comparing the performance of this novel linker against established standards. Such a comparative study is essential for the rational design of the next generation of protein-degrading therapeutics.
References
A Comparative Guide to the Scalable Synthesis of 2-(2-Cyanophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2-(2-cyanophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals. We will explore a validated, scalable synthesis alongside a potential alternative, presenting detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in methodological selection.
Introduction
This compound is a valuable building block in medicinal chemistry. Its efficient and scalable synthesis is crucial for the timely and cost-effective development of new drug candidates. This guide focuses on the validation of a primary synthetic pathway, the hydrolysis of 2-(2-cyanophenyl)acetonitrile, and compares it with an alternative approach, the Sandmeyer reaction of 2-aminophenylacetic acid.
Method 1: Hydrolysis of 2-(2-Cyanophenyl)acetonitrile (Validated Scalable Synthesis)
This two-step method is a robust and widely applicable approach for the synthesis of phenylacetic acids. The first step involves the synthesis of the nitrile precursor, 2-(2-cyanophenyl)acetonitrile, from 2-chlorobenzyl cyanide, followed by its hydrolysis to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 2-(2-Cyanophenyl)acetonitrile
A solution of 2-chlorobenzyl cyanide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide is treated with a cyanide source, typically sodium or potassium cyanide (1.1 eq). The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-(2-cyanophenyl)acetonitrile, which can be purified by distillation or recrystallization.
Step 2: Hydrolysis to this compound
The crude or purified 2-(2-cyanophenyl)acetonitrile (1.0 eq) is subjected to hydrolysis under acidic or basic conditions.
-
Acidic Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[1] A typical procedure involves mixing the nitrile with a solution of one part water, one part concentrated sulfuric acid, and one part glacial acetic acid and heating for 45 minutes.[1]
-
Basic Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide.
Upon completion of the reaction, the mixture is cooled and acidified with a strong acid (if basic hydrolysis was used) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent. A patent describes a similar hydrolysis of chlorinated benzyl cyanide using hydrochloric acid at temperatures between 50-120°C for 1.5-5 hours.[2]
Logical Workflow for Hydrolysis Route
References
Safety Operating Guide
Proper Disposal of 2-(2-cyanophenyl)acetic acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-(2-cyanophenyl)acetic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous nature. This substance is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] Proper disposal is not only a matter of safety but also a legal responsibility, as this chemical is classified as hazardous waste.[3]
Key Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling and disposal. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol |
| Appearance | Clear, colorless liquid |
| Storage Temperature | Inert atmosphere, room temperature |
Source: BLD Pharm[4]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed through an approved waste disposal plant.[2][5] Adherence to the following steps is mandatory to ensure safety and regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to be equipped with the appropriate PPE. This includes:
-
Chemical-resistant gloves
-
Tightly fitting safety goggles or a face shield[5]
-
A lab coat or other protective clothing to prevent skin exposure[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3][6]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemicals unless compatibility is confirmed by a chemical safety officer.[7]
-
Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container.[8] The container must have a tightly fitting cap and be kept closed except when adding waste.[8]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents, strong acids, and bases.[1][3]
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.[5]
-
Ensure adequate ventilation.[3]
-
Contain the spill using an inert absorbent material, such as sand or vermiculite.[3][5]
-
Carefully transfer the absorbed material into a designated hazardous waste container.[3]
-
Clean the spill area thoroughly.
4. Disposal of Empty Containers:
-
Empty containers that held this compound are also considered hazardous waste.
-
These containers must be triple-rinsed with a suitable solvent.[8]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.
-
It is the responsibility of the waste generator to properly characterize all waste materials according to applicable federal, state, and local regulations.[3]
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling.
References
Essential Safety and Operational Guide for Handling 2-(2-Cyanophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-(2-cyanophenyl)acetic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[1][2] | OSHA 29 CFR 1910.133, EN 166 |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3] Always inspect gloves prior to use. | ASTM D6978 |
| Body Protection | Chemical-resistant lab coat or coveralls.[3][4] For larger quantities or potential for splashing, a chemical-resistant apron is recommended. | |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved air-purifying respirator (APR) with a particulate filter is recommended.[3][4] A full-face respirator provides both eye and respiratory protection. | NIOSH (e.g., N95, P100) |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Don the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[7][8]
-
Do not inhale dust or vapors.[9]
-
Use spark-proof tools and avoid sources of ignition.[1]
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Spill Response Plan
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
Workflow for Chemical Spill Response
Caption: Logical workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[11]
-
Assess the Spill: Determine the extent of the spill. For minor spills that you are trained and equipped to handle, proceed with cleanup. For major spills, evacuate and call for emergency response.[12]
-
Don PPE: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[13]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[11][14]
-
Absorption and Neutralization:
-
Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[14][15]
-
Decontamination: Clean the spill area with soap and water.[15] Collect the cleaning materials for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after cleanup is complete.[12]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Chemical Waste: Collect waste this compound and any contaminated solutions in a clearly labeled, sealed container.[16]
-
Contaminated Materials: All contaminated PPE (gloves, lab coats, etc.) and spill cleanup materials must be placed in a sealed bag and disposed of as hazardous waste.[14][15]
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain or in regular trash.[8]
References
- 1. uwm.edu [uwm.edu]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. fishersci.com [fishersci.com]
- 6. nano.pitt.edu [nano.pitt.edu]
- 7. combi-blocks.com [combi-blocks.com]
- 8. biosynth.com [biosynth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
